10-Boc-SN-38
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040399 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86639-52-3 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-ethyl-10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Gatekeeper: Unraveling the Crucial Role of the Boc Group in 10-Boc-SN-38
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SN-38, the active metabolite of the chemotherapeutic agent irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical utility is hampered by poor solubility and the presence of multiple reactive sites that complicate targeted modifications. The strategic application of protecting groups is paramount in overcoming these synthetic challenges. This technical guide delves into the pivotal role of the tert-butyloxycarbonyl (Boc) group in the synthesis and derivatization of SN-38, specifically focusing on the 10-Boc-SN-38 intermediate. Through a detailed examination of its protective function, synthesis, and deprotection, this document provides a comprehensive resource for researchers engaged in the development of next-generation SN-38-based therapeutics.
The Strategic Importance of the Boc Protecting Group
SN-38 possesses two key hydroxyl groups: a phenolic hydroxyl at the 10-position and an alcoholic hydroxyl at the 20-position. The phenolic hydroxyl group at the 10-position is more reactive and needs to be temporarily shielded to enable selective chemical modifications at the less reactive 20-hydroxyl group. This is where the tert-butyloxycarbonyl (Boc) group plays a critical role.
The Boc group is an acid-labile protecting group widely employed in organic synthesis to temporarily mask the reactivity of amines and hydroxyl groups.[1] In the context of this compound, the Boc group is attached to the oxygen of the 10-hydroxyl group, forming a carbonate ester. This protection strategy offers several key advantages:
-
Selective Modification: By protecting the 10-hydroxyl group, the Boc group directs subsequent reactions, such as the attachment of linkers for antibody-drug conjugates (ADCs) or solubility-enhancing moieties, exclusively to the 20-hydroxyl position.
-
Improved Solubility: While SN-38 is poorly soluble, its Boc-protected form, this compound, can exhibit altered solubility characteristics that may be favorable for certain synthetic steps.
-
Controlled Deprotection: The Boc group can be removed under specific acidic conditions that are mild enough to not compromise the integrity of the modified SN-38 molecule.
Synthesis and Deprotection of this compound: A Workflow
The synthesis of this compound and its subsequent deprotection are crucial steps in the development of SN-38 prodrugs and conjugates. The general workflow involves the protection of the 10-hydroxyl group, modification at the 20-position, and finally, the removal of the Boc group to yield the desired product.
Figure 1: General workflow for the synthesis of a 20-modified SN-38 derivative using Boc protection.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of this compound and related compounds.
| Reaction Step | Product | Yield (%) | Reference |
| Protection of SN-38 | 10-O-tert-Butoxycarbonyl-SN-38 | 86 | [2] |
| Esterification of this compound with BOC-glycine | This compound-20-O-Boc-glycinate | 94 | [3] |
| Deprotection of this compound-20-O-Boc-glycinate | SN-38-20-O-glycinate HCl salt | Quantitative | [3] |
| Compound | Property | Value | Reference |
| SN-38 | Stability in methanol-based solutions | Stable for 1 month at 4°C and at least 8 weeks at -80°C | [4] |
| SN-38 (lactone form) | Stability at room temperature or 37°C | Unstable after 20 hours | [4] |
| Antibody-SN-38-conjugate (ether-linked) | Serum stability (half-life) | > 10 days | [5] |
Experimental Protocols
Synthesis of 10-O-tert-Butoxycarbonyl-SN-38 (this compound)
This protocol is adapted from the literature for the synthesis of this compound.[2]
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of pyridine (5 mL) and dichloromethane (50 mL) in a flask at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.00 g, 4.50 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the reaction solution three times with 1% HCl and then with water.
-
Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to obtain this compound as a faint yellow solid.
-
Expected yield: Approximately 86%.
Deprotection of this compound Derivatives
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).[3]
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the this compound derivative in a minimal amount of dichloromethane.
-
Add a solution of trifluoroacetic acid in dichloromethane (e.g., 20% TFA in DCM).
-
Stir the mixture at room temperature for 2-5 minutes. The short reaction time is crucial to minimize potential side reactions.
-
Monitor the deprotection by TLC.
-
Remove the solvent and excess TFA by rotary evaporation.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
Mechanism of Action of SN-38: A Signaling Pathway Overview
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By binding to the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of the single-strand breaks created by the enzyme. This leads to the accumulation of DNA double-strand breaks when the replication fork encounters these stabilized complexes, ultimately triggering cell cycle arrest and apoptosis.[6][7]
Figure 2: Simplified signaling pathway of SN-38-induced apoptosis.
Conclusion
The use of the Boc protecting group is a cornerstone in the synthetic chemistry of SN-38. The ability to selectively mask the 10-hydroxyl group of SN-38 opens up a vast landscape for the development of novel prodrugs and antibody-drug conjugates with improved therapeutic indices. A thorough understanding of the principles of Boc protection and deprotection, coupled with robust experimental protocols, is essential for researchers aiming to harness the full therapeutic potential of SN-38. This guide provides a foundational resource to support these endeavors in the ongoing fight against cancer.
References
- 1. ClinPGx [clinpgx.org]
- 2. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs [mdpi.com]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 10-Boc-SN-38: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 10-Boc-SN-38, a key intermediate in the development of novel cancer therapeutics. This document includes detailed information on its physicochemical characteristics, synthesis, and the mechanism of action of its active counterpart, SN-38.
Introduction
This compound is the tert-butyloxycarbonyl (Boc)-protected form of SN-38. SN-38, or 7-ethyl-10-hydroxycamptothecin, is a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan.[1] Despite its high cytotoxicity against a wide range of tumor cell lines, the clinical utility of SN-38 is hampered by its poor solubility in aqueous solutions and physiological instability.[2][3] The Boc protecting group on the 10-hydroxyl functionality of SN-38 allows for selective chemical modifications at other positions, facilitating the development of prodrugs, antibody-drug conjugates (ADCs), and other delivery systems designed to improve its therapeutic index.[4][5]
Chemical Properties and Structure
The chemical structures of SN-38 and its 10-Boc-protected derivative are fundamental to their reactivity and biological activity. The addition of the Boc group significantly alters the physicochemical properties of the parent molecule.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and, for comparison, its parent compound SN-38.
| Property | This compound | SN-38 |
| IUPAC Name | (4S)-4,11-Diethyl-9-(tert-butoxycarbonyloxy)-4-hydroxy-1,4-dihydro-3H,14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione | (4S)-4,11-Diethyl-4,9-dihydroxy-1,4-dihydro-3H,14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14-dione[1] |
| Synonyms | 10-(tert-butoxycarbonyl)-7-ethyl-10-hydroxycamptothecin | 7-Ethyl-10-hydroxycamptothecin[1] |
| CAS Number | 362497-15-2[6] | 86639-52-3[7][8] |
| Molecular Formula | C₂₇H₂₈N₂O₇[9] | C₂₂H₂₀N₂O₅[7][8] |
| Molecular Weight | 492.52 g/mol [9] | 392.4 g/mol [7][8] |
| Appearance | - | Yellowish-white crystalline powder[8] |
| Melting Point | - | 217 °C |
| Solubility | Data not available; expected to be more soluble in organic solvents and less soluble in aqueous media than SN-38 due to the lipophilic Boc group. | DMSO: ~2 mg/mL[7] Dimethylformamide: ~0.1 mg/mL[7] Aqueous buffers: Sparingly soluble[7] Water: 0.29 mg/mL (predicted)[10] |
| Stability | Data not available. The Boc group is labile under acidic conditions. | Supplied as a crystalline solid, stable for ≥4 years at -20°C.[7] Aqueous solutions are not recommended for storage for more than one day.[7] |
Experimental Protocols
This compound is primarily used as a key intermediate. The following sections detail the protocols for its synthesis from SN-38 and its subsequent use in the preparation of SN-38 derivatives.
Synthesis of this compound
The synthesis of this compound involves the protection of the 10-hydroxyl group of SN-38 using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, flash chromatography system)
Procedure:
-
Dissolve SN-38 in a mixture of pyridine and dichloromethane in a flask at room temperature.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, wash the reaction solution sequentially with 1% HCl and water.
-
Dry the resulting dichloromethane fraction over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to obtain the crude product.
-
Purify the crude product by flash chromatography to yield this compound as a faint yellow solid.
Characterization of this compound
The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the Boc protecting group and the integrity of the SN-38 backbone.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule, confirming its elemental composition.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A typical method would involve a C18 reversed-phase column with a gradient elution of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[4][11]
Use of this compound in the Synthesis of SN-38-20-O-glycinate
This protocol describes the esterification of the 20-hydroxyl group of this compound with Boc-glycine, followed by the deprotection of both Boc groups.
Materials:
-
This compound
-
Boc-glycine
-
Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ethyl ether
-
Ethanol
-
Concentrated HCl
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add Boc-glycine, diisopropylcarbodiimide, and 4-dimethylaminopyridine to the solution.
-
Stir the reaction mixture overnight at ambient temperature.
-
Isolate the resulting product, this compound-20-O-Boc-glycinate, by flash chromatography.[4]
-
Perform TFA deprotection of the product, followed by precipitation in ethyl ether to yield the TFA salt.[4]
-
Dissolve the TFA salt in ethanol with a drop of concentrated HCl, and then evaporate the solvent to obtain SN-38-20-O-glycinate HCl salt.[4]
Mechanism of Action of SN-38
As this compound is a prodrug or synthetic intermediate, its biological activity is realized upon the removal of the Boc group and the subsequent action of SN-38. SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.
Topoisomerase I is an essential enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[2] This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during the S-phase of the cell cycle. These DNA double-strand breaks trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).
Conclusion
This compound is a crucial intermediate for the chemical modification of the potent anticancer agent SN-38. Its use allows for the development of targeted drug delivery systems and prodrugs with improved solubility and stability, potentially leading to more effective and less toxic cancer therapies. This guide provides essential chemical and procedural information to support researchers in the field of oncology drug development.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. jfda-online.com [jfda-online.com]
The Strategic Intermediate: 10-Boc-SN-38 as a Linchpin in the Development of Advanced SN-38 Prodrugs
For Immediate Release
PISCATAWAY, NJ – In the landscape of oncology drug development, the potent topoisomerase I inhibitor SN-38 has long been a subject of intense research. Its clinical utility, however, has been hampered by its poor solubility and the instability of its active lactone ring. A key strategy to overcome these limitations has been the development of prodrugs, and at the heart of many of these synthetic routes lies the crucial intermediate: 10-tert-butoxycarbonyl-SN-38 (10-Boc-SN-38). This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the role of this compound as a precursor, detailing experimental protocols, comparative data, and the underlying signaling pathways.
SN-38, the active metabolite of irinotecan, is 100 to 1,000 times more potent than its parent drug.[1] However, its clinical application as a standalone agent is limited by its challenging physicochemical properties.[2] The strategic protection of the 10-hydroxyl group of SN-38 with a tert-butoxycarbonyl (Boc) group is a critical step in many synthetic pathways for novel prodrugs. This protecting group allows for selective modification at other positions of the SN-38 molecule, most commonly the 20-hydroxyl group, to attach various promoieties such as polyethylene glycol (PEG), lipids, or targeting ligands.[3] These modifications are designed to enhance solubility, improve stability, and enable targeted delivery to tumor tissues.[4]
Physicochemical Properties of SN-38 and its Prodrugs
The rationale for developing SN-38 prodrugs is clearly illustrated by comparing the physicochemical properties of the parent drug with its modified counterparts. The following table summarizes key quantitative data from various studies, highlighting the improvements achieved through the prodrug approach.
| Compound | Solubility | Stability (Lactone Form) | Cytotoxicity (IC50) | Reference |
| SN-38 | Poorly soluble in water (11–38 µg/mL)[2] | Unstable at physiological pH (pH 7.4), favoring the inactive carboxylate form.[1] | Highly potent (e.g., 20.4 nmol/L in CT26 cells)[5] | [1][2][5] |
| Irinotecan (CPT-11) | Water-soluble | More stable than SN-38 | 100-1,000 times less potent than SN-38.[1] | [1] |
| SN-38-PA Liposomes | Entrapment efficiency of 99% | More stable in closed lactone form compared to CPT-11 | More potent than CPT-11 | [1] |
| CS-(10s)SN38 | Improved water solubility | - | 13.3-fold more potent than CPT-11 in CT26 cells | [5] |
| CS-(20s)SN38 | Improved water solubility | - | 25.9-fold more potent than CPT-11 in CT26 cells | [5] |
| 10-O-fluoropropyl-SN-38 | 17-fold more soluble than SN-38 in PBS | - | Biological activity ≈50% of SN-38 in PC-3 cells | [6] |
| Lipophilic SN-38 Prodrugs (Esterified at C10/C20) | Up to 444-fold increased solubility in long-chain triglycerides | Stable in simulated gastric fluids | Significantly reduced in comparison to SN-38 | [7] |
Experimental Protocols
The synthesis of SN-38 prodrugs via the this compound intermediate involves a multi-step process. Below are detailed methodologies for the key experimental stages.
Synthesis of this compound
The protection of the 10-hydroxyl group of SN-38 is a critical first step. A representative protocol is as follows:
-
Dissolution: Dissolve SN-38 in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is typically purified by flash chromatography on silica gel to yield this compound.[3]
General Workflow for SN-38 Prodrug Synthesis from this compound
The following diagram illustrates a generalized workflow for the synthesis of SN-38 prodrugs starting from the this compound intermediate.
Conversion of this compound to a Prodrug (Exemplary Protocol)
This protocol outlines the conversion of this compound to a prodrug by modification at the 20-hydroxyl position, followed by deprotection.
-
Modification of the 20-OH group:
-
Dissolve this compound in an anhydrous solvent like DCM.
-
Add the desired linker or promoiety, often activated as an acid chloride or with a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like DMAP.[3]
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Purify the resulting 10-Boc-protected prodrug intermediate by flash chromatography.[3]
-
-
Deprotection of the 10-OH group:
-
Dissolve the purified intermediate in a suitable solvent (e.g., DCM).
-
Add a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.[3]
-
The reaction is usually rapid and occurs at room temperature.
-
After completion, the solvent and excess acid are removed under reduced pressure.
-
The final prodrug is often purified by precipitation or further chromatographic methods to yield the desired SN-38 prodrug.[3]
-
Mechanism of Action: SN-38 and Topoisomerase I Inhibition
The ultimate goal of any SN-38 prodrug is to release the active SN-38 at the tumor site. Once released, SN-38 exerts its potent anticancer activity by inhibiting topoisomerase I, a crucial enzyme involved in DNA replication and transcription.
The following diagram illustrates the signaling pathway of SN-38's mechanism of action.
Conclusion
The use of this compound as a precursor is a cornerstone in the development of next-generation SN-38 prodrugs. This strategy provides a robust platform for medicinal chemists to rationally design and synthesize novel anticancer agents with improved pharmaceutical properties. By temporarily masking the reactive 10-hydroxyl group, researchers can unlock the full potential of SN-38, paving the way for more effective and safer cancer therapies. The continued exploration of new linkers and promoieties, facilitated by the this compound intermediate, promises to yield a new arsenal of weapons in the fight against cancer.
References
- 1. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility-Improved 10-O-Substituted SN-38 Derivatives with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 10-Boc-SN-38 in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 10-Boc-SN-38, a key intermediate in the development of targeted cancer therapies. Understanding the stability of this molecule is critical for the successful design, formulation, and manufacturing of antibody-drug conjugates (ADCs) and other drug delivery systems. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes information from related compounds, general chemical principles, and published analytical methodologies to provide a thorough understanding of its expected stability profile.
Introduction to this compound
SN-38, the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor.[1] Its clinical utility is hampered by poor solubility and the pH-dependent instability of its active lactone ring.[2] The use of a tert-butyloxycarbonyl (Boc) protecting group at the 10-hydroxyl position (this compound) is a common strategy to facilitate the synthesis of SN-38 prodrugs and bioconjugates. This modification temporarily masks the phenolic hydroxyl group, allowing for selective chemical modifications at other positions of the molecule. The stability of this Boc-protected intermediate is a crucial factor in ensuring the integrity of the molecule during synthesis, purification, and storage, as well as in the design of linkers for controlled drug release.
Expected Stability Profile of this compound
The stability of this compound in solution is primarily influenced by two key structural features: the Boc-protected phenol and the camptothecin lactone ring.
Stability of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, known for its stability under many conditions but susceptibility to cleavage under specific acidic or basic conditions.
-
Acidic Conditions: The Boc group is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] The kinetics of N-Boc cleavage have been shown to have a second-order dependence on the acid concentration.[5] It is expected that the O-Boc group on the phenolic hydroxyl of SN-38 will exhibit similar lability in strong acid.
-
Basic Conditions: The Boc group on phenols can also be labile to basic conditions.[6] The rate of cleavage is dependent on the strength of the base and the electronic properties of the phenol. For phenols with electron-withdrawing groups, the Boc group can be cleaved even with mild bases like piperidine.[6]
-
Neutral Conditions: The Boc group is generally stable under neutral pH conditions and in the presence of most nucleophiles.[7]
Stability of the Lactone Ring
Like its parent compound SN-38, this compound contains a six-membered lactone ring that is essential for its cytotoxic activity. This lactone ring is known to be susceptible to pH-dependent hydrolysis.
-
Acidic pH (pH < 5): The lactone form is favored and relatively stable.
-
Physiological pH (pH 7.4): An equilibrium exists between the active lactone form and the inactive, open-ring carboxylate form. For SN-38, the carboxylate form is favored at physiological pH, leading to a significant loss of activity.[2] It is anticipated that this compound will exhibit a similar equilibrium, although the electronic effect of the Boc group might slightly alter the kinetics.
-
Basic pH (pH > 9): The equilibrium is strongly shifted towards the inactive carboxylate form.[2]
Quantitative Stability Data (Hypothetical)
While specific experimental data for the stability of this compound is limited in published literature, the following tables illustrate how such data would be presented. These tables are based on expected trends and should be used as a template for experimental design.
Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C
| pH | Predominant Species | Half-life (t½) of this compound (hours) | Primary Degradation Pathway |
| 3.0 | Lactone | > 48 | Slow Boc cleavage |
| 5.0 | Lactone | 24 - 48 | Boc cleavage, minor lactone hydrolysis |
| 7.4 | Lactone/Carboxylate Equilibrium | < 12 | Lactone hydrolysis, Boc cleavage |
| 9.0 | Carboxylate | < 2 | Rapid lactone hydrolysis, Boc cleavage |
Table 2: Hypothetical Solvent and Temperature Effects on this compound Stability at pH 5
| Solvent System | Temperature (°C) | Half-life (t½) of this compound (hours) |
| Acetonitrile/Water (1:1) | 4 | > 72 |
| Acetonitrile/Water (1:1) | 25 | 36 |
| Acetonitrile/Water (1:1) | 37 | 24 |
| DMSO | 25 | > 96 |
Experimental Protocols for Stability Assessment
A robust stability-indicating analytical method is essential to accurately determine the degradation of this compound and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for this purpose.
Stability-Indicating HPLC Method
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically used.[8]
-
Mobile Phase: A gradient elution is often employed to separate this compound from its potential degradation products (SN-38, carboxylate forms, and other byproducts). A typical mobile phase system could be:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile[9]
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of approximately 265 nm or 380 nm.[8][9]
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies to demonstrate that the method can resolve the parent drug from its degradation products.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for a shorter duration (e.g., 1 hour).
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to UV light.
Samples from each condition should be analyzed by the stability-indicating HPLC method. Mass spectrometry (LC-MS) can be used to identify the degradation products.
Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathways for this compound in aqueous solution.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a stability study of this compound.
SN-38 Mechanism of Action
Caption: Simplified signaling pathway of SN-38's cytotoxic mechanism.
Conclusion and Recommendations
The stability of this compound is a critical parameter that must be carefully evaluated during the development of SN-38-based therapeutics. Based on the chemical nature of the Boc protecting group and the camptothecin core, this compound is expected to be most stable in acidic, non-aqueous, or low-temperature conditions. At physiological pH, the molecule is susceptible to both lactone ring hydrolysis and potential cleavage of the Boc group, especially over extended periods.
For researchers and drug developers, it is recommended to:
-
Conduct thorough stability studies using a validated stability-indicating HPLC method to determine the precise degradation kinetics of this compound under various conditions relevant to manufacturing, storage, and in vivo delivery.
-
Store this compound in a solid, dry state at low temperatures to minimize degradation.
-
For solution-based applications, use aprotic solvents or buffered aqueous solutions at a pH below 5.
-
Carefully design linkers for ADCs that consider the stability of the 10-O-Boc group if its cleavage is part of the intended drug release mechanism.
By understanding and controlling the stability of this compound, the development of more effective and stable SN-38-based cancer therapies can be significantly advanced.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. dovepress.com [dovepress.com]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
10-Boc-SN-38 CAS number and molecular weight
An In-depth Technical Guide to 10-Boc-SN-38
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of derivatives of SN-38, the active metabolite of the anticancer drug Irinotecan. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and the biological pathways of its active form.
Physicochemical Properties
This compound, also known as (S)-4,11-diethyl-4-hydroxy-9-((((tert-butoxy)carbonyl)oxy)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione), is a tert-butyloxycarbonyl (Boc)-protected form of SN-38.[1][2] This protection of the 10-hydroxyl group is a critical step in the chemical synthesis of various SN-38 analogs and bioconjugates, preventing unwanted side reactions.
| Property | Value | Reference |
| CAS Number | 362497-15-2 | [2] |
| Molecular Formula | C27H28N2O7 | [2] |
| Molecular Weight | 492.52 | [2] |
Biological Significance and Mechanism of Action of SN-38
This compound itself is not biologically active in the same manner as SN-38. It serves as a prodrug or an intermediate that, upon removal of the Boc protecting group, releases the highly potent topoisomerase I inhibitor, SN-38.
SN-38 is the active metabolite of Irinotecan and is reported to be up to 1,000 times more cytotoxic than its parent compound.[3] Its mechanism of action involves the inhibition of topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[4] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks.[5] When the DNA replication machinery encounters this stabilized complex, it results in the formation of lethal double-strand breaks, ultimately triggering apoptosis, or programmed cell death.[6][7]
Signaling Pathway of SN-38 Action
The following diagram illustrates the mechanism of SN-38-induced DNA damage and apoptosis.
Caption: Mechanism of SN-38 induced apoptosis.
Metabolic Pathway of Irinotecan to SN-38
Irinotecan is a prodrug that requires metabolic activation to exert its cytotoxic effects. This conversion primarily occurs in the liver.
Caption: Metabolic activation and detoxification of Irinotecan.
Irinotecan is converted to the active metabolite SN-38 by carboxylesterases.[8] Subsequently, SN-38 is detoxified through glucuronidation by the enzyme UGT1A1 to form the inactive SN-38 glucuronide (SN-38G), which is then eliminated from the body.[8][9]
Experimental Protocols
The primary use of this compound is in chemical synthesis. Below are generalized protocols for its synthesis and subsequent deprotection to yield SN-38.
Synthesis of this compound
This procedure involves the protection of the 10-hydroxyl group of SN-38.
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve SN-38 in a suitable solvent such as dichloromethane.
-
Add pyridine to the solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove pyridine and unreacted reagents.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Deprotection of this compound to SN-38
The removal of the Boc protecting group is typically achieved under acidic conditions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (as a scavenger)
-
Water
Procedure:
-
Dissolve this compound in dichloromethane.
-
Prepare a deprotection mixture consisting of trifluoroacetic acid, dichloromethane, anisole, and water.[10]
-
Add the deprotection mixture to the solution of this compound.
-
The reaction is typically carried out for a short duration (e.g., 2-5 minutes) to minimize side reactions.[10]
-
The product, SN-38, is isolated by removing the solvent and precipitating with a non-polar solvent like diethyl ether.[10]
-
Further purification can be performed if necessary to remove any remaining impurities.
Quantitative Data: In Vitro Antitumor Activity of SN-38
The following table summarizes the in vitro cytotoxicity of SN-38 against various human tumor cell lines, demonstrating its potent antitumor activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colon Cancer | 3.3 | |
| BEL-7402 | Liver Cancer | 13 | |
| HL-60 | Promyelocytic Leukemia | 19 | |
| HeLa | Cervical Cancer | 22 | |
| HT-29 | Colorectal Adenocarcinoma | 8.8 | [8] |
Conclusion
This compound is a vital synthetic intermediate that enables the development of novel SN-38-based anticancer agents, including antibody-drug conjugates and other targeted delivery systems. Understanding its chemical properties, the biological mechanism of its active form, and the metabolic pathways of its parent drug, Irinotecan, is essential for the rational design and development of next-generation cancer therapeutics. The protocols and data presented in this guide offer a foundational resource for researchers in the field of oncology and medicinal chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 10-Boc-SN-38: Commercial Availability, Synthesis, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 10-Boc-SN-38, a key intermediate in the synthesis of derivatives of the potent anti-cancer agent SN-38. This document outlines its commercial availability, provides a detailed synthesis protocol, and presents experimental methodologies for its use in research and drug development.
Introduction
SN-38, the active metabolite of the chemotherapy drug irinotecan, is a potent topoisomerase I inhibitor. Its clinical utility is hampered by poor solubility and stability. The tert-butyloxycarbonyl (Boc) protecting group on the 10-hydroxyl position of SN-38 (resulting in this compound) allows for selective chemical modifications at other positions, facilitating the development of prodrugs, antibody-drug conjugates (ADCs), and novel delivery systems. This guide serves as a central resource for researchers working with this important compound.
Commercial Availability and Suppliers
This compound is available from several commercial suppliers, catering to the needs of researchers in academia and industry. The following table summarizes the key suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities |
| MedChemExpress | This compound | 362497-15-2 | HY-164271 | >98% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| InvivoChem | This compound | 362497-15-2 | V4133 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| BroadPharm | Boc-O-SN-38 | 362497-15-2 | BP-40130 | >98% | 100 mg, 250 mg, 500 mg, 1 g |
| Cayman Chemical | SN-38 | 86639-52-3 | 15632 | ≥98% | 5 mg, 10 mg |
Note: While Cayman Chemical is a prominent supplier of SN-38, they do not currently list this compound in their catalog. However, their SN-38 is a common starting material for the synthesis of this compound.
Synthesis of this compound
The following protocol for the synthesis of this compound is adapted from the literature and provides a reliable method for laboratory-scale preparation.
Reaction Scheme:
Caption: Synthesis of this compound from SN-38.
Materials and Reagents:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a flask, dissolve SN-38 (1.00 g, 2.50 mmol) in dichloromethane (50 mL).
-
Add pyridine (5 mL) to the solution.
-
To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.00 g, 4.50 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the reaction solution three times with 1% HCl and then three times with water.
-
Dry the resulting dichloromethane fraction with anhydrous magnesium sulfate.
-
Filter the solution and concentrate it in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound as a faint yellow solid.
Expected Yield: Approximately 86%.[1]
Experimental Protocols
This compound is primarily used as a protected intermediate for the synthesis of SN-38 derivatives. Following derivatization, the Boc group is removed to yield the active SN-38 compound. Therefore, the following protocols focus on the deprotection of this compound and subsequent assays to evaluate the efficacy of the final SN-38 derivative.
Deprotection of this compound
Reagents:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound derivative in a solution of 20% trifluoroacetic acid in dichloromethane.
-
Stir the mixture at room temperature for 15 minutes to 2 hours, monitoring the reaction by TLC.[2]
-
Upon completion, evaporate the solvent to obtain the crude deprotected SN-38 derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the SN-38 derivative required to inhibit the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human colorectal carcinoma HCT116 cells (or other relevant cancer cell line)
-
McCoy's 5A medium (or appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well plates
-
SN-38 derivative (deprotected)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 20% SDS in 0.02 M HCl)
Procedure:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the logarithmic phase cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the SN-38 derivative (e.g., 0-10 µM) for 24 and 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for a further 3-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.[3][4]
Topoisomerase I Inhibition Assay
This assay measures the ability of the SN-38 derivative to inhibit the activity of topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., SV40 DNA)
-
Human Topoisomerase I
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.25 mM EDTA, 0.25 mM DTT, 15 µg/mL BSA, 5% glycerol)
-
SN-38 derivative (deprotected)
-
Stop solution (e.g., 1% SDS, 20 mM EDTA, 0.5 mg/mL proteinase K)
-
Agarose gel
-
Electrophoresis buffer
-
Ethidium bromide
Procedure:
-
In a reaction tube, combine the reaction buffer, supercoiled DNA, and the SN-38 derivative at various concentrations.
-
Initiate the reaction by adding topoisomerase I.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution and incubate for a further 30 minutes at 37°C.
-
Analyze the DNA topology (supercoiled vs. relaxed) by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I will result in a decrease in the amount of relaxed DNA compared to the control.[5]
Signaling Pathways and Mechanism of Action
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I. This leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA single-strand breaks that are converted to double-strand breaks during DNA replication, ultimately leading to cell cycle arrest and apoptosis.[6][7]
Irinotecan Metabolism and SN-38 Activation
Irinotecan is a prodrug that is converted to the active metabolite SN-38 primarily in the liver by carboxylesterases. SN-38 is then detoxified by UGT1A1-mediated glucuronidation to SN-38G.[8][9]
Caption: Metabolic activation of Irinotecan to SN-38.
SN-38 Mechanism of Action: Topoisomerase I Inhibition
SN-38 binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks when the replication fork encounters this complex.
Caption: SN-38's mechanism of action via Topoisomerase I inhibition.
Quantitative Data
The following tables summarize key quantitative data for SN-38 from various studies.
Table 1: IC₅₀ Values of SN-38 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 8.8 | [10] |
| HCT-116 | Colorectal Carcinoma | 3.3 | |
| BEL-7402 | Hepatocellular Carcinoma | 13 | |
| HL-60 | Promyelocytic Leukemia | 19 | |
| HeLa | Cervical Cancer | 22 | |
| HCT 116 | Colorectal Carcinoma | 2330 (24h), 570 (48h) | [3] |
Table 2: Inhibition of Macromolecular Synthesis by SN-38
| Process | IC₅₀ (µM) | Reference |
| DNA Synthesis | 0.077 | [5] |
| RNA Synthesis | 1.3 | [5] |
Conclusion
This compound is a critical intermediate for the development of novel SN-38-based cancer therapeutics. Its commercial availability facilitates research in this area, and a straightforward synthesis protocol allows for its in-house preparation. The experimental protocols provided in this guide offer a starting point for evaluating the efficacy of newly synthesized SN-38 derivatives. A thorough understanding of the mechanism of action and the metabolic pathways of SN-38 is essential for the rational design of the next generation of topoisomerase I inhibitors. This guide provides a consolidated resource to aid researchers in their efforts to develop more effective and safer cancer treatments.
References
- 1. This compound | SN-38衍生物 | MCE [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor Mechanism of Hydroxycamptothecin via the Metabolic Perturbation of Ribonucleotide and Deoxyribonucleotide in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. caymanchem.com [caymanchem.com]
literature review on the synthesis of 10-Boc-SN-38
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan.[1][2] Its clinical application, however, is hampered by poor solubility.[3][4] To overcome this limitation and to enable the development of targeted drug delivery systems such as antibody-drug conjugates (ADCs), chemical modification of SN-38 is often necessary.[5] The selective protection of the 10-hydroxyl group is a critical step in many synthetic routes that aim to modify the 20-hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the phenolic 10-hydroxyl of SN-38 due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][5] This technical guide provides a comprehensive overview of the synthesis of 10-Boc-SN-38, including detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.
Synthetic Pathway and Rationale
The synthesis of this compound involves the reaction of SN-38 with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The more acidic phenolic hydroxyl group at the C10 position reacts preferentially over the tertiary alcohol at the C20 position, leading to the selective formation of this compound. This protecting group strategy is essential for subsequent modifications at the 20-hydroxyl position, such as the attachment of linkers for conjugation to antibodies or other targeting moieties.[5]
The general synthetic scheme is as follows:
Caption: Synthetic workflow for the preparation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses of this compound, providing a comparative overview of reaction conditions and yields.
| Starting Material (SN-38) | Reagents | Solvent(s) | Reaction Time | Yield (%) | Reference |
| 1.00 g (2.50 mmol) | (Boc)₂O (1.00 g, 4.50 mmol), Pyridine (5 mL) | Dichloromethane (50 mL) | Not specified | 86 | [6] |
| 500 mg (1.28 mmol) | (Boc)₂O (361.5 mg, 1.66 mmol), Pyridine (2 mL) | Dichloromethane (10 mL) | 12 h | Not specified | [7] |
| 0.322 g (0.65 mmol) | Not specified for Boc protection step | Dichloromethane (10 mL) | Overnight | Not specified | [5] |
Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound based on a compilation of methodologies from the scientific literature.[6][7]
Materials:
-
7-ethyl-10-hydroxycamptothecin (SN-38)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1% Hydrochloric acid (HCl) solution
-
Water, deionized
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Solvents for flash chromatography (e.g., methanol/dichloromethane mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve SN-38 in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine followed by di-tert-butyl dicarbonate. The reaction mixture is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). An aliquot of the reaction mixture is quenched with anhydrous methanol and compared to the starting material (SN-38) on a TLC plate.[5]
-
Work-up: Once the reaction is complete, the reaction mixture is washed sequentially with 1% HCl solution and water. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude this compound is then purified by flash column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane.
-
Characterization: The purified product is obtained as a pale yellow or faint yellow solid.[5][6] The structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Deprotection of this compound
The Boc protecting group can be readily removed under acidic conditions to regenerate the free 10-hydroxyl group of SN-38. A common method involves treatment with trifluoroacetic acid (TFA).[5]
Caption: Workflow for the deprotection of this compound.
Deprotection Protocol:
A typical deprotection procedure involves dissolving this compound in a mixture of TFA and dichloromethane.[5] The reaction is usually rapid, often complete within minutes. The product, SN-38, can then be isolated by removing the solvent and precipitating with a non-polar solvent like diethyl ether.[5]
The synthesis of this compound is a crucial step in the development of novel SN-38-based therapeutics. The Boc protection of the 10-hydroxyl group allows for selective chemical modifications at other positions of the molecule. The reaction is generally high-yielding and proceeds under mild conditions. This guide provides researchers with the essential information to perform this synthesis, including a summary of reaction parameters, a detailed experimental protocol, and a clear visual representation of the synthetic process.
References
- 1. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 2. 7-Ethyl-10-Hydroxycamptothecin | C22H20N2O5 | CID 104842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]
- 7. Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Handling of 10-Boc-SN-38: An In-Depth Technical Guide to Safety and Precautionary Measures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for 10-Boc-SN-38, a tert-butyloxycarbonyl (Boc)-protected form of SN-38. As a derivative of the potent topoisomerase I inhibitor SN-38, this compound requires careful handling to mitigate potential health risks in a research and drug development setting. This document outlines the known hazards, provides detailed handling protocols, and offers visual aids to ensure a safe laboratory environment.
Hazard Identification and Toxicity Profile
SN-38 is classified as a hazardous substance with the following potential effects:
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[4]
-
Mutagenicity: Suspected of causing genetic defects.[4]
-
Organ Toxicity: Causes damage to organs, particularly the gastrointestinal system, through prolonged or repeated exposure.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Given these hazards, all personnel must adhere to strict safety protocols to minimize exposure.
Quantitative Toxicity Data for SN-38
The following table summarizes the available quantitative data on the toxicity of SN-38. This information is crucial for understanding the potency of the compound and for conducting risk assessments in a laboratory setting.
| Data Point | Value | Source |
| In Vitro Cytotoxicity | ||
| Growth Inhibition (IGROV cells) | 46±8.7% at 100 pM, 77±10.4% at 1.00 nM, >99.9% at 10.0 nM (3-week exposure) | [5] |
| Growth Inhibition (H226 cells) | 34±5.9% at 100 pM, 73±4.0% at 1.00 nM, 98±0.2% at 10.0 nM (3-week exposure) | [5] |
| Potency vs. Irinotecan | 2- to 2000-fold more active than Irinotecan in vitro. | [1][6] |
| Solubility | ||
| DMSO | ~2 mg/mL | [7] |
| Dimethylformamide | ~0.1 mg/mL | [7] |
| DMSO:PBS (pH 7.2) 1:2 | ~0.3 mg/mL | [7] |
| Water | Insoluble | |
| Storage Stability | ≥4 years at -20°C as a crystalline solid. | [7] |
Experimental Protocols for Safe Handling
Adherence to detailed experimental protocols is paramount when working with potent compounds like this compound. The following sections provide step-by-step procedures for key laboratory activities.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Change gloves immediately if contaminated.[8]
-
Eye Protection: Use tightly fitting safety goggles with side shields.[8]
-
Protective Clothing: A lab coat or an impervious disposable gown should be worn at all times.[8]
-
Respiratory Protection: When handling the powder form or creating aerosols, a suitable respirator is required. Work should be conducted in a certified chemical fume hood.
Weighing and Solution Preparation
These procedures should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Preparation: Assemble all necessary equipment (spatula, weigh paper, vials, solvent, vortex mixer) inside the fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust. Use non-sparking tools.[8]
-
Dissolving: Add the solvent to the vial containing the powder. SN-38 is soluble in organic solvents like DMSO and dimethylformamide.[7] For aqueous buffers, first dissolve in DMSO and then dilute.[7]
-
Mixing: Cap the vial tightly and mix using a vortex mixer until the solid is completely dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
Cleanup: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all waste in designated hazardous waste containers.
Storage Procedures
Proper storage is essential to maintain the integrity of the compound and ensure safety.
-
Short-term and Long-term: Store this compound as a crystalline solid at -20°C in a tightly sealed container.[7]
-
Solutions: Aqueous solutions are not recommended for storage for more than one day.[7] If storing solutions in organic solvents, ensure they are in tightly capped vials and stored at -20°C.
-
Inventory: Maintain an accurate inventory of the compound, including amounts used and remaining stock.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
-
Evacuation: Evacuate all non-essential personnel from the affected area.
-
Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For a powder spill, gently cover with a damp paper towel to avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or covered powder using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. Seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Visualized Workflows and Mechanisms
To further aid in understanding the safe handling procedures and the compound's mechanism of action, the following diagrams have been created using Graphviz (DOT language).
Caption: Safe handling workflow for this compound.
Caption: Mechanism of action of SN-38.
Conclusion
The handling of this compound necessitates a thorough understanding of the hazards associated with its active form, SN-38. By implementing stringent safety protocols, utilizing appropriate personal protective equipment, and adhering to the detailed procedures outlined in this guide, researchers and scientists can minimize the risks of exposure and maintain a safe laboratory environment. The provided visual workflows serve as a quick reference to reinforce these critical safety measures. Continuous vigilance and a proactive approach to safety are essential when working with potent cytotoxic compounds in the pursuit of scientific advancement.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Irinotecan pharmacokinetics-pharmacodynamics: the clinical relevance of prolonged exposure to SN-38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
solubility profile of 10-Boc-SN-38 in organic solvents
This guide provides a detailed overview of the solubility characteristics of 10-Boc-SN-38 (10-tert-butyloxycarbonyl-7-ethyl-10-hydroxycamptothecin), a key protected intermediate in the synthesis of SN-38 and its derivatives for pharmaceutical research and development. While quantitative solubility data is not extensively published, this document compiles qualitative solubility information from synthetic procedures and outlines a comprehensive protocol for researchers to determine precise solubility in various organic solvents.
Qualitative Solubility Profile
The synthesis and purification of this compound, as described in scientific literature, indicate its solubility in several common organic solvents. This qualitative data is crucial for handling the compound, preparing solutions for reactions, and developing purification methods.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility | Context from Literature |
| Dichloromethane (DCM) | Soluble | Used as a reaction solvent for the conversion of this compound to its 20-O-chloroformate derivative, indicating good solubility.[1] |
| Dichloromethane/Methanol | Soluble | Commonly used as an eluent in flash chromatography for the purification of related SN-38 derivatives, suggesting solubility. |
| Dimethylformamide (DMF) | Soluble | Utilized as a solvent for reactions involving SN-38 and its derivatives.[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | The parent compound, SN-38, is soluble in DMSO at approximately 2 mg/mL.[2] It is anticipated that this compound would also be soluble. |
Note: The addition of the hydrophobic tert-butyloxycarbonyl (Boc) group to SN-38 is expected to increase its solubility in non-polar organic solvents compared to the parent compound.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the shake-flask method, is recommended. This method is a standard approach for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Ethanol, Tetrahydrofuran)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C) to facilitate the dissolution process.
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method to determine the concentration of this compound.
-
Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.
-
-
Data Reporting:
-
The solubility is expressed as the concentration of this compound in the saturated solution, typically in mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a hydrophobic compound like this compound.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways
As this compound is a protected intermediate used for chemical synthesis, it is not directly involved in biological signaling pathways. The active compound, SN-38, exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA strand breaks and ultimately apoptosis in cancer cells. The Boc protecting group on the 10-hydroxyl position of SN-38 must be removed for the molecule to become pharmacologically active. Therefore, a diagram of a signaling pathway directly involving this compound is not applicable. The focus for this technical guide remains on its physicochemical properties relevant to its use in drug development and synthesis.
References
Methodological & Application
Application Note: Synthesis of Antibody-Drug Conjugates Using 10-Boc-SN-38
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the clinically approved anticancer drug irinotecan.[1][2][3] It is approximately 2 to 3 orders of magnitude more potent than irinotecan itself.[1] The direct use of SN-38 in therapy is hampered by its poor solubility.[2] Antibody-drug conjugates (ADCs) provide a targeted delivery approach to overcome these limitations, enhancing the therapeutic index of potent cytotoxins like SN-38 by delivering them specifically to tumor cells.[1][4]
The synthesis of SN-38-based ADCs requires strategic chemical modifications. The SN-38 molecule has two hydroxyl groups at the C10 and C20 positions, with the C10 phenolic hydroxyl being more reactive.[1] To selectively modify the C20 hydroxyl group for linker attachment, the C10 hydroxyl is typically protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, forming 10-Boc-SN-38.[1][3][5] This application note provides a detailed overview and protocols for the synthesis of SN-38 ADCs using a this compound intermediate, a cleavable linker, and conjugation to a monoclonal antibody.
Principle of the Method
The overall workflow for the synthesis of an SN-38 ADC via a this compound intermediate involves several key steps:
-
Protection of SN-38: The phenolic hydroxyl group at the C10 position of SN-38 is protected with a Boc group to prevent its reaction in subsequent steps.
-
Drug-Linker Synthesis: A bifunctional linker is attached to the C20 hydroxyl of this compound. This linker typically contains a cleavable moiety (e.g., a dipeptide sequence sensitive to lysosomal proteases like cathepsin B) and a reactive group (e.g., maleimide) for antibody conjugation.[1][4]
-
Deprotection: The Boc protecting group is removed from the C10 hydroxyl of the drug-linker construct, typically using trifluoroacetic acid (TFA), to yield the active SN-38-linker.[1][6]
-
Antibody Reduction: Thiol groups are generated on the antibody by partially reducing interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Conjugation: The maleimide group of the SN-38-linker reacts with the generated thiol groups on the antibody to form a stable thioether bond.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and aggregated antibody. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.
This methodology allows for the site-specific attachment of the linker to the C20 position of SN-38 while preserving the critical C10 hydroxyl group, which is important for the drug's activity and can influence the properties of the final ADC.
Experimental Workflow
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Deprotection of 10-Boc-SN-38 to SN-38
Audience: Researchers, scientists, and drug development professionals.
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan.[][2][3] Due to its high cytotoxicity against various cancer cell lines, SN-38 is a key component in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4] The synthesis of SN-38 derivatives often requires the protection of its reactive 10-hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose. This document provides a detailed protocol for the deprotection of 10-Boc-SN-38 to yield the active SN-38, a crucial step in the synthesis of SN-38-based therapeutics. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).[5][6][7]
Chemical Transformation
The deprotection of this compound involves the acid-catalyzed cleavage of the tert-butyloxycarbonyl group from the 10-hydroxyl position of the SN-38 molecule.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. organic chemistry - Can a Boc protecting group be removed with trifluoroacetic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Use of 10-Boc-SN-38 in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical application is limited by poor water solubility and high toxicity. Covalent conjugation of SN-38 to peptides can improve its pharmacokinetic profile and enable targeted delivery to tumor cells. This document provides detailed application notes and protocols for the incorporation of SN-38 into peptides via solid-phase peptide synthesis (SPPS) using 10-Boc-SN-38, a protected form of the drug suitable for this methodology.
The protocols outlined below are based on the principles of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis. The strategy involves the initial synthesis of the desired peptide sequence on a solid support, followed by the coupling of a linker-activated this compound derivative to the N-terminus of the resin-bound peptide. Subsequent cleavage from the resin and removal of protecting groups yields the final peptide-SN-38 conjugate.
Data Presentation
The following table summarizes typical quantitative data obtained during the synthesis of a model peptide-SN-38 conjugate. These values can serve as a benchmark for researchers performing similar syntheses.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the specific resin used. |
| Amino Acid Coupling Efficiency | > 99% | Monitored by ninhydrin test. |
| Drug-Linker Coupling Efficiency | 60 - 80% | Can be influenced by steric hindrance. |
| Final Cleavage Yield (Crude) | 70 - 90% | Dependent on peptide sequence and cleavage conditions. |
| Purity of Crude Conjugate | 50 - 70% | Determined by RP-HPLC. |
| Overall Yield (Purified) | 15 - 30% | After purification by preparative RP-HPLC. One study reported a 21% yield for a purified P6-SN38 conjugate. |
Experimental Protocols
Materials and Reagents
-
Resins: Merrifield, PAM, or MBHA resin (for C-terminal acids or amides, respectively).
-
Boc-Protected Amino Acids: Standard side-chain protecting groups (e.g., Bzl for Asp/Glu, ClZ for Lys, For for Trp).
-
This compound: Commercially available or synthesized by protecting the 10-hydroxyl group of SN-38 with a Boc group.
-
Linker: e.g., Succinic anhydride.
-
Coupling Reagents: HBTU, HATU, DIC, HOBt.
-
Boc Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Neutralization Reagent: 10% Diisopropylethylamine (DIEA) in DCM or DMF.
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA), Diethyl ether.
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT) or a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
Synthesis of Linker-Activated this compound (this compound-Suc)
This protocol describes the derivatization of this compound with a succinate linker, preparing it for coupling to the N-terminus of the resin-bound peptide.
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add succinic anhydride (1.5 equivalents), DIEA (excess, e.g., 5 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 0.01 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting this compound-succinate (this compound-Suc) by flash chromatography.
Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the general cycle for Boc-based solid-phase peptide synthesis.
-
Resin Swelling: Swell the chosen resin in DCM for at least 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading (if not pre-loaded):
-
For Merrifield resin, the first Boc-amino acid is typically loaded as its cesium salt.
-
For other resins, follow the manufacturer's recommended loading protocol.
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x) and IPA (3x) to remove residual TFA.
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the next Boc-amino acid (3-4 equivalents) with a coupling reagent (e.g., HBTU, 3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the ninhydrin (Kaiser) test. A negative test indicates complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat steps 3-5 for each amino acid in the peptide sequence.
On-Resin Coupling of this compound-Suc
-
After the final amino acid has been coupled and its N-terminal Boc group removed and neutralized, swell the peptide-resin in DMF.
-
In a separate vial, dissolve this compound-Suc (2 equivalents), HBTU (2 equivalents), and HOBt (2 equivalents) in DMF.
-
Add DIEA (4 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated drug-linker solution to the peptide-resin.
-
Shake the reaction vessel for 4-12 hours at room temperature. The extended reaction time is recommended due to the steric bulk of the SN-38 moiety.
-
Monitor the coupling by a method suitable for detecting the remaining free amine, such as the ninhydrin test.
-
After a negative test, wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Dry the resin under vacuum.
Cleavage and Deprotection
-
Place the dried peptide-drug conjugate resin in a cleavage vessel.
-
Add a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin). This cocktail will cleave the peptide from the resin and remove the Boc group from the SN-38 and other acid-labile side-chain protecting groups simultaneously.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide-SN-38 conjugate by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
Purification and Analysis
-
Dissolve the crude peptide-SN-38 conjugate in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% TFA).
-
Purify the conjugate by preparative RP-HPLC.
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
-
Lyophilize the pure fractions to obtain the final peptide-SN-38 conjugate as a powder.
Visualizations
Application Note: Analytical Methods for the Characterization of 10-Boc-SN-38 and its Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1] Its efficacy is estimated to be 2 to 2000 times greater than irinotecan itself.[1] The development of SN-38 based therapeutics, particularly ADCs, requires precise chemical modification and conjugation strategies. The phenolic hydroxyl group at the C10 position of SN-38 is highly reactive and often protected during conjugation to the 20-hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a common choice for this protection, forming 10-Boc-SN-38 as a key intermediate.[2][3]
Thorough analytical characterization of this compound and its subsequent conjugates is critical to ensure identity, purity, stability, and, in the case of ADCs, the drug-to-antibody ratio (DAR). This document outlines the primary analytical methods and provides detailed protocols for the comprehensive characterization of these compounds.
Key Analytical Techniques
A multi-faceted analytical approach is required to fully characterize this compound conjugates. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for structural elucidation, and specialized chromatographic methods for determining conjugation efficiency.
Analytical Workflow Overview
The general workflow for characterizing a this compound conjugate involves initial confirmation of the protected intermediate, followed by analysis of the final conjugate for purity, identity, and drug loading.
Caption: General workflow for synthesis and characterization of this compound conjugates.
Experimental Protocols
Purity and Quantification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a fundamental technique for assessing the purity of the this compound intermediate and the final conjugate, as well as for quantifying the amount of free SN-38 impurity.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: Agilent Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm) or equivalent.[4]
-
Mobile Phase A: 25 mM Sodium Phosphate (NaH₂PO₄), pH adjusted to 3.1.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution:
-
Column Temperature: Ambient or controlled at 35-40°C.[6]
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., DMSO, DMF) and dilute with the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas to determine purity and the relative amount of any impurities or degradation products. A calibration curve of a known SN-38 standard can be used for quantification.[7]
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the molecular weight of the this compound intermediate and the final conjugate, providing definitive evidence of successful synthesis and conjugation.
Protocol:
-
Instrumentation: An LC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.[8]
-
Column: ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm) or similar.[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient Elution: A fast gradient is typically used, for example, 20% B to 100% B over 3-5 minutes.[5]
-
Mass Spectrometer Settings:
-
Data Analysis: The acquired mass spectrum is analyzed to confirm that the observed molecular weight matches the theoretical mass of the this compound conjugate.
Caption: Experimental workflow for identity confirmation by LC-MS.
Structural Elucidation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the this compound intermediate, ensuring that the Boc group is attached at the C10 position and that the rest of the SN-38 scaffold is intact.
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key signals to verify include the disappearance of the phenolic -OH proton signal (typically >10 ppm in SN-38) and the appearance of a large singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group.[10]
-
Confirm the presence of other characteristic SN-38 signals, such as the ethyl group protons and the aromatic protons.[11]
-
-
Data Analysis: Integrate the signals to confirm proton counts and analyze chemical shifts and coupling constants to verify the complete structure.
Drug-to-Antibody Ratio (DAR) Determination by HIC
For ADC characterization, determining the average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for this analysis.[12]
Protocol:
-
Instrumentation: An HPLC or UPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.8 M Ammonium Sulfate).[5]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate in 20% Isopropanol).[5]
-
Gradient Elution: A reverse salt gradient is used, starting with a high concentration of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute species with increasing drug load. A typical gradient runs from 0% to 100% B over 15-20 minutes.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Detection: UV absorbance at 280 nm.[5]
-
Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.). The average DAR is calculated from the weighted area of each peak.[]
Caption: Logical workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Data Presentation
Quantitative data from analytical validation should be summarized for clarity and comparison.
Table 1: HPLC Method Validation Parameters for SN-38 Quantification
| Parameter | Typical Value | Reference(s) |
|---|---|---|
| Linearity Range | 0.03 - 150 µg/mL | [7] |
| Correlation Coefficient (r²) | ≥ 0.998 | [7] |
| Limit of Detection (LOD) | 0.05 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | [4] |
| Intra-day Precision (%RSD) | < 1.6% | [4] |
| Inter-day Precision (%RSD) | < 1.6% | [4] |
| Accuracy (% Recovery) | 100 - 101% |[4] |
Table 2: LC-MS/MS Parameters for SN-38 Analysis
| Parameter | Typical Setting | Reference(s) |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., Agilent Eclipse Plus) | [6] |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | [6][9] |
| Ionization Mode | ESI Positive | [8] |
| MRM Transition (SN-38) | m/z 393.1 → 349.1 | [6] |
| Linearity Range (Plasma) | 0.5 - 100 ng/mL | [9] |
| LOQ | 0.1015 ng/mL |[6] |
Conclusion
The successful development of this compound conjugates relies on a robust suite of analytical methods. The combination of RP-HPLC, LC-MS, NMR, and HIC provides a comprehensive characterization, ensuring the identity, purity, structure, and drug loading of the conjugate. The protocols and data presented here serve as a guide for researchers to establish and validate the necessary quality control assays for these promising therapeutic agents.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Determination of 7-ethyl-10-hydroxycamptothecin in microdialysates from rat brain with LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC analysis and extraction method of SN-38 in brain tumor model after injected by polymeric drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: 10-Boc-SN-38 in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 10-Boc-SN-38 in the development of targeted drug delivery systems. The tert-butyloxycarbonyl (Boc) protecting group on the 10-hydroxyl position of SN-38, the highly potent active metabolite of irinotecan, allows for regioselective modification at other positions, primarily the 20-hydroxyl group, for conjugation to various targeting moieties. This strategy aims to enhance the therapeutic index of SN-38 by improving its solubility, stability, and tumor-specific delivery.
Introduction to this compound
SN-38 is a potent topoisomerase I inhibitor with cytotoxic activity up to 1,000 times greater than its prodrug, irinotecan.[1][2] However, its clinical application is limited by poor water solubility and instability of the active lactone ring at physiological pH.[2][3] The use of a Boc protecting group at the 10-hydroxyl position (this compound) provides a strategic advantage in the synthesis of SN-38-based drug delivery systems. It allows for the specific attachment of linkers and targeting ligands to the 20-hydroxyl group, which is crucial for the drug's activity.[4][5] The Boc group can be selectively removed under acidic conditions, which are often employed in the final deprotection steps of conjugate synthesis.[4]
Mechanism of Action of SN-38
SN-38 exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[6][7] This enzyme is essential for relieving torsional strain in DNA during replication and transcription.[8] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[] When a replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks, triggering cell cycle arrest, primarily in the S phase, and ultimately leading to apoptosis (programmed cell death).[7][8]
Caption: Mechanism of action of SN-38, a topoisomerase I inhibitor.
Applications in Targeted Drug Delivery
The versatility of this compound as a synthon has enabled its incorporation into various targeted drug delivery platforms, including:
-
Antibody-Drug Conjugates (ADCs): ADCs utilize monoclonal antibodies to selectively deliver potent cytotoxic agents like SN-38 to tumor cells that overexpress a specific antigen. The this compound is conjugated to the antibody via a linker that is stable in circulation but releases the active SN-38 upon internalization into the target cancer cell.[][10]
-
Nanoparticles: SN-38 can be encapsulated within or conjugated to nanoparticles, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles.[1][2][11] These formulations can improve the solubility and stability of SN-38 and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[6]
-
Polymer-Drug Conjugates: Covalent attachment of SN-38 to water-soluble polymers, such as polyethylene glycol (PEG) or poly(L-glutamic acid), can enhance its pharmacokinetic profile and tumor accumulation.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound based drug delivery systems.
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 Formulations
| Formulation | Cell Line | IC50 (µg/mL) | Reference |
| SN-38 Solution | MCF-7 | 0.708 | [6] |
| SN-38 Nanocrystals A (229.5 nm) | MCF-7 | 0.031 | [6] |
| SN-38 Nanocrystals B (799.2 nm) | MCF-7 | 0.145 | [6] |
| SN-38 Solution | HT1080 | 0.104 | [6] |
| SN-38 Nanocrystals A (229.5 nm) | HT1080 | 0.046 | [6] |
| SN-38 Nanocrystals B (799.2 nm) | HT1080 | 0.111 | [6] |
| SN-38 Solution | HepG2 | 0.683 | [6] |
| SN-38 Nanocrystals A (229.5 nm) | HepG2 | 0.076 | [6] |
| SN-38 Nanocrystals B (799.2 nm) | HepG2 | 0.179 | [6] |
| SN38-loaded NLCs | U87MG | ~2.12 (24h), ~0.06 (72h) | [13] |
| Free SN38 | U87MG | ~8.44 (24h), ~0.38 (72h) | [13] |
| HSA-PLA (SN-38) NPs | A549, PC3, BT549, HT29, A2780, A431, MIA PaCa-2 | 0.0005 - 0.194 | [1] |
| Irinotecan (CPT-11) | A549, PC3, BT549, HT29, A2780, A431, MIA PaCa-2 | 2.5 - 104 | [1] |
Table 2: Physicochemical Properties of SN-38 Nanoparticle Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| SN-38 Nanocrystals A | 229.5 ± 1.99 | - | - | - | - | [6] |
| SN-38 Nanocrystals B | 799.2 ± 14.44 | - | - | - | - | [6] |
| SLN-SN38 | ~103 | ~0.2 | -5 to -15 | ~90 | - | [2] |
| PEG-SLN-SN38 | ~131 | ~0.2 | -5 to -15 | ~90 | - | [2] |
| SN38-loaded NLCs | ~140 | 0.25 | - | 81 | 9.5 | [14] |
| HSA-PLA (SN-38) NPs | - | - | - | - | 19 | [1] |
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of the 10-hydroxyl group of SN-38 with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
1% Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve SN-38 (1.00 g, 2.50 mmol) in a mixture of pyridine (5 mL) and dichloromethane (50 mL) in a flask at room temperature.[5]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.00 g, 4.50 mmol) to the solution and stir.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Once the reaction is complete, wash the reaction solution three times with 1% HCl and then with water.[5]
-
Dry the resulting dichloromethane fraction with anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain this compound as a faint yellow solid.[5]
Preparation of SN-38 Loaded Nanoparticles (Emulsification-Solvent Evaporation Method)
This protocol outlines the preparation of SN-38 loaded nanostructured lipid carriers (NLCs).
Materials:
-
SN-38
-
Solid lipid (e.g., Compritol 888 ATO)
-
Liquid lipid (e.g., Oleic acid)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Polyvinyl alcohol (PVA)
-
Sonic probe homogenizer
Procedure:
-
Dissolve the solid and liquid lipids and SN-38 (15% w/w) separately in dichloromethane (DCM) and DMSO, respectively, to form the organic phase.[14]
-
Mix the acquired solutions together.[14]
-
Prepare an aqueous phase containing 0.5% PVA.[14]
-
Vigorously mix the organic phase with the aqueous phase using a sonic probe homogenizer (65% amplitude) in an ice bath to form an emulsion.[14]
-
Solidify the NLCs by stirring overnight at room temperature to allow for solvent evaporation.[14]
-
Collect the prepared NLCs by centrifugation.[14]
Caption: Workflow for SN-38 nanoparticle preparation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of SN-38 formulations on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT1080, HepG2)
-
Cell culture medium and supplements
-
96-well plates
-
SN-38 formulations (and controls)
-
MTT solution (0.5 mg/mL)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a suitable density and culture for 24 hours.[6]
-
Replace the medium with fresh medium containing various concentrations of the SN-38 formulations. Include a vehicle control (e.g., DMSO) and a no-treatment control.[6]
-
Incubate the cells for a specified period (e.g., 48 hours).[6]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[6]
-
Remove the MTT-containing medium and add 200 µL of DMSO to each well.[6]
-
Shake the plate for 10 minutes at room temperature to dissolve the formazan crystals.[6]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[15]
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.[15]
In Vitro Drug Release Study
This protocol is for assessing the release profile of SN-38 from a nanoparticle formulation.
Materials:
-
SN-38 loaded nanoparticle formulation
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
Procedure:
-
Place a known amount of the SN-38 loaded nanoparticle suspension into a dialysis bag.[15]
-
Immerse the dialysis bag in a known volume of PBS (pH 7.4) in a container.[15]
-
Place the container in a shaking incubator at 37°C.[16]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.[14]
-
Quantify the concentration of SN-38 in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[16]
-
Calculate the cumulative percentage of drug released over time.[14]
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound based targeted therapy in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for tumor induction
-
This compound based therapeutic agent
-
Control vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice to establish tumors.
-
Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[6]
-
Randomize the mice into treatment and control groups.[6]
-
Administer the this compound based therapeutic agent and the control vehicle to the respective groups via an appropriate route (e.g., intravenous injection).[6]
-
Measure tumor volume and body weight of the mice at regular intervals.[6]
-
Continue the treatment for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot tumor growth curves and analyze the data for statistical significance.[6]
Disclaimer: All experimental protocols provided are for informational purposes only and should be adapted and optimized for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 8. ClinPGx [clinpgx.org]
- 10. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. broadpharm.com [broadpharm.com]
- 14. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-Stage SN38 Release from a Core–Shell Nanoparticle Enhances Tumor Deposition and Antitumor Efficacy for Synergistic Combination with Immune Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Click Chemistry Reactions Involving 10-Boc-SN-38
Introduction
SN-38, the active metabolite of the clinically approved anticancer drug irinotecan, is a potent topoisomerase I inhibitor.[1][2] Its therapeutic efficacy is reported to be 100 to 1000 times greater than irinotecan itself.[2][3] However, the clinical application of SN-38 is significantly hampered by its poor aqueous solubility and the instability of its active lactone ring, which hydrolyzes at physiological pH.[4][5] To overcome these limitations, researchers have focused on developing SN-38 prodrugs and drug delivery systems, such as antibody-drug conjugates (ADCs), to improve its physicochemical properties and enable targeted delivery to tumor cells.[4][5][6]
Click chemistry, a class of reactions known for being rapid, efficient, and biocompatible, has emerged as a powerful tool for conjugating SN-38 to various molecules.[][8][] The most common approach involves modifying SN-38 with an azide or alkyne functional group, which can then be "clicked" onto a corresponding reaction partner. To achieve selective modification, the highly reactive phenolic hydroxyl group at the C10 position of SN-38 must be protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose, leading to the key intermediate, 10-Boc-SN-38.[1][3][10]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Section 1: Synthesis and Functionalization of this compound
The overall strategy involves three main stages: protection of the 10-hydroxyl group of SN-38, introduction of a clickable handle (azide or alkyne) at the 20-hydroxyl position, and the final click conjugation reaction, followed by deprotection.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in SN-38 drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Formulation of 10-Boc-SN-38 into Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical application is hampered by poor water solubility and instability of its active lactone ring at physiological pH.[1] Formulation into nanoparticles is a promising strategy to overcome these limitations, improve drug delivery, and enhance therapeutic efficacy.[2][3] 10-Boc-SN-38 is a derivative of SN-38 where the 10-hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group.[4] This modification increases the lipophilicity of the molecule, which may influence its encapsulation and release from nanoparticles.
These application notes provide a comprehensive overview and detailed protocols for the formulation of this compound into various types of nanoparticles, including albumin-based nanoparticles, polymeric nanoparticles, and nanostructured lipid carriers. The protocols are based on established methods for SN-38 and may require optimization for this compound due to differences in physicochemical properties.
Data Presentation
Table 1: Physicochemical Properties of Various SN-38 Nanoparticle Formulations
| Nanoparticle Type | Formulation Details | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Albumin-Based | HSA-PLA | 163 ± 21 | 0.18 ± 0.04 | -32.4 ± 1.4 | 19.4 ± 0.5 | 97.1 ± 2.6 | [5] |
| BSA | 173 | < 0.2 | - | - | - | [6] | |
| Polymeric | PLGA | 170.5 ± 11.87 | - | - | 5.95 ± 0.087 | 77.35 ± 2.314 | [3] |
| Pluronic F-108/PEG-b-PCL | - | - | - | 20.73 ± 0.66 | 83.83 ± 1.32 | [7] | |
| Lipid-Based | NLCs | ~140 | ~0.25 | -15 to -20 | 9.5 | 81 | [8][9] |
| SLNs | 103 | ~0.2 | -5 to -15 | - | ~90 | [1][10] | |
| PEG-SLNs | 131 | ~0.2 | -5 to -15 | - | ~90 | [1][10] | |
| Nanocrystals | SN-38 Nanocrystals A | 229.5 ± 1.99 | < 0.2 | -27.1 ± 0.36 | - | - | [1] |
| SN-38 Nanocrystals B | 799.2 ± 14.44 | < 0.2 | -27.6 ± 0.21 | - | - | [1] |
HSA-PLA: Human Serum Albumin-Polylactic Acid, BSA: Bovine Serum Albumin, PLGA: Poly(lactic-co-glycolic acid), PEG-b-PCL: Poly(ethylene glycol)-block-poly(ε-caprolactone), NLCs: Nanostructured Lipid Carriers, SLNs: Solid Lipid Nanoparticles.
Table 2: In Vitro Cytotoxicity of SN-38 Nanoparticle Formulations
| Cell Line | Nanoparticle Type | IC50 (µg/mL) | Comparison | Reference |
| HT1080 | SN-38 Nanocrystals A | 0.046 | More potent than SN-38 solution (0.104 µg/mL) and Nanocrystals B (0.111 µg/mL) | [1] |
| HepG2 | SN-38 Nanocrystals A | 0.076 | More potent than SN-38 solution (0.683 µg/mL) and Nanocrystals B (0.179 µg/mL) | [1] |
| U87MG | NLC-SN38 | 2.12 (24h), 0.06 (72h) | More potent than free SN-38 (8.44 µg/mL at 24h, 0.38 µg/mL at 72h) | [2] |
| A549 | SN-38 NPs (Pluronic/PEG-b-PCL) | 0.080 | More potent than free SN-38 (0.200 µg/mL) | [7] |
| MCF-7 | SN-38 NPs (Pluronic/PEG-b-PCL) | 0.008 | More potent than free SN-38 (0.016 µg/mL) | [7] |
| C-26 | SLN-SN38 & PEG-SLN-SN38 | Significantly lower than irinotecan | More toxic than irinotecan | [1][10] |
| HT-116 | SLN-SN38 & PEG-SLN-SN38 | Significantly lower than irinotecan | More toxic than irinotecan | [1][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Albumin-Based Nanoparticles
This protocol is adapted from methods used for SN-38 encapsulation in human serum albumin-polylactic acid (HSA-PLA) nanoparticles.[5] The increased lipophilicity of this compound may enhance its compatibility with the hydrophobic core of the nanoparticles.
Materials:
-
This compound
-
Human Serum Albumin-Polylactic Acid (HSA-PLA) conjugate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ultrapure water
-
Probe sonicator
-
Stirrer
Procedure:
-
Dissolution of this compound: Dissolve 20 mg of this compound in 1 mL of methanol containing 0.22% (w/v) NaOH. This step aims to increase the solubility of the drug.
-
Nanoparticle Formulation:
-
Prepare an aqueous solution of HSA-PLA.
-
Add the this compound solution to the HSA-PLA solution under constant stirring.
-
Sonicate the mixture using a probe sonicator on ice at 30 W amplitude until a homogenous nanoemulsion is formed (approximately 5 minutes).[6]
-
-
Drug Re-conversion: Acidify the nanoparticle suspension with HCl to convert the encapsulated drug back to its active form if necessary (this step is crucial for SN-38's lactone ring stability and may need to be optimized for this compound).[5]
-
Purification: Purify the nanoparticles by centrifugation to remove unencapsulated drug and other reagents.
-
Lyophilization: Lyophilize the purified nanoparticle suspension for long-term storage.
Characterization:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound in the nanoparticles.
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles (Modified Emulsification-Solvent Evaporation)
This protocol is based on the preparation of SN-38 loaded PLGA nanoparticles.[3] The increased hydrophobicity of this compound should facilitate its partitioning into the organic phase.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Ultrapure water
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in an organic solvent like DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, and wash them with ultrapure water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Lyophilize the purified nanoparticles.
Characterization:
-
Particle Size and Zeta Potential: DLS.
-
Morphology: TEM or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: HPLC.
Protocol 3: Preparation of this compound Loaded Nanostructured Lipid Carriers (NLCs)
This protocol is adapted from methods for preparing SN-38 loaded NLCs using a modified emulsification solvent evaporation technique.[8][11] The lipophilic nature of this compound makes it highly suitable for incorporation into lipid-based nanoparticles.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Polyvinyl alcohol (PVA)
-
Ultrapure water
-
Probe sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation:
-
Dissolve the solid and liquid lipids in DCM.
-
Separately, dissolve this compound in DMSO.
-
Mix the two solutions to form the final organic phase.
-
-
Aqueous Phase Preparation: Prepare a 0.5% PVA solution in ultrapure water.
-
Emulsification: Add the organic phase to the aqueous phase and homogenize using a probe sonicator (e.g., at 65% amplitude) in an ice bath for approximately 14 minutes to form a milky emulsion.[11]
-
Solvent Evaporation: Stir the emulsion at room temperature overnight to evaporate the DCM.
-
Purification: Collect the NLCs by centrifugation and wash with ultrapure water.
-
Lyophilization: Lyophilize the purified NLCs.
Characterization:
-
Particle Size and Zeta Potential: DLS.
-
Morphology: SEM or TEM.
-
Drug Loading and Encapsulation Efficiency: HPLC.
Mandatory Visualizations
Signaling Pathway of SN-38
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.[12][13] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavable complex, resulting in DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[12][13]
Caption: SN-38 signaling pathway.
Experimental Workflow for Nanoparticle Formulation
The general workflow for preparing this compound loaded nanoparticles involves several key steps, from preparation to characterization.
Caption: General workflow for nanoparticle formulation.
Cellular Uptake of Nanoparticles
Nanoparticles are typically taken up by cells through various endocytic pathways. The specific mechanism can depend on the nanoparticle's size, shape, and surface properties.[14][15]
Caption: Cellular uptake of nanoparticles.
References
- 1. dovepress.com [dovepress.com]
- 2. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Albumin-based nanoparticles encapsulating SN-38 demonstrate superior antitumor efficacy compared to irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Potency of SN-38-Loaded Bovine Serum Albumin Nanoparticles Against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SN-38 loaded polymeric micelles to enhance cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid lipid nanoparticles containing 7-ethyl-10-hydroxycamptothecin (SN38): Preparation, characterization, in vitro, and in vivo evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SN38 loaded nanostructured lipid carriers (NLCs); preparation and in vitro evaluations against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling 10-Boc-SN-38 to Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the conjugation of 10-Boc-SN-38, a protected form of the potent topoisomerase I inhibitor SN-38, to various linkers. These protocols are essential for the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. SN-38, the active metabolite of irinotecan, demonstrates significantly higher cytotoxicity than its parent drug but is limited by poor solubility.[1][][3] Protecting the reactive 10-hydroxyl group with a tert-butyloxycarbonyl (Boc) group allows for selective modification at other positions, typically the 20-hydroxyl group, which is crucial for attaching linkers.[1]
Core Concepts and Strategies
The primary strategy for coupling SN-38 to linkers involves a multi-step chemical synthesis. The more reactive phenolic hydroxyl group at the 10-position of SN-38 is first protected with a Boc group.[1] This allows for the subsequent selective derivatization of the 20-hydroxyl group with a linker. The linker itself is often bifunctional, containing a reactive group for conjugation to SN-38 and another for attachment to a targeting moiety, such as an antibody. Following successful linker attachment, the Boc group is removed under mild acidic conditions to yield the final SN-38-linker conjugate.[1]
An alternative approach involves the direct attachment of linkers to the 10-OH group through a stable ether bond, which has been shown to produce highly stable conjugates.[4][5][6] This method can also incorporate cleavable moieties, such as cathepsin B-sensitive dipeptides, to ensure timely release of the active drug within the target cell.[4][5][6]
Experimental Protocols
The following protocols are generalized from established methodologies and should be optimized for specific linker and antibody combinations.
Protocol 1: Boc Protection of SN-38
This procedure describes the protection of the 10-hydroxyl group of SN-38 with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve SN-38 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP followed by the dropwise addition of a solution of (Boc)₂O in anhydrous DCM at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: Coupling of a Maleimide-Containing Linker to this compound
This protocol details the conjugation of a bifunctional linker containing a maleimide group to the 20-hydroxyl position of this compound. This is a common strategy for preparing ADCs, where the maleimide group will later react with thiol groups on a reduced antibody.
Materials:
-
This compound
-
Triphosgene
-
4-Dimethylaminopyridine (DMAP)
-
Bifunctional linker with a hydroxyl group and a maleimide group (e.g., MC-Phe-Lys(MMT)-PABOH)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) deprotection mixture (TFA, DCM, anisole, water)[1]
Procedure:
-
Activation of this compound: Dissolve this compound and DMAP in anhydrous DCM. Add a solution of triphosgene in DCM and stir for a short period to form the 20-O-chloroformate intermediate.[1]
-
Linker Conjugation: In a separate flask, dissolve the maleimide-containing linker in anhydrous DCM. Add this solution to the activated this compound mixture. The reaction is typically rapid.[1]
-
Purification: Purify the resulting this compound-linker conjugate using appropriate chromatographic techniques.
-
Boc Deprotection: Treat the purified conjugate with a TFA deprotection mixture for a short duration to selectively remove the Boc group.[1]
-
Final Purification: Purify the final SN-38-linker conjugate to remove any remaining impurities.
Protocol 3: Direct Linker Attachment to SN-38 via Ether Bond
This protocol outlines a strategy for attaching a linker to the 10-OH group of SN-38 through an ether linkage.[6][7]
Materials:
-
SN-38
-
Linker precursor with a leaving group (e.g., a bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve SN-38 and the linker precursor in anhydrous DMF.
-
Add cesium carbonate to the mixture.
-
Stir the reaction at room temperature overnight.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the SN-38-linker conjugate using standard chromatographic methods.
Data Presentation
The following tables summarize representative quantitative data from the literature for SN-38 conjugation reactions.
Table 1: Reaction Yields for SN-38 Derivatization and Conjugation
| Reaction Step | Starting Material | Product | Reagents | Typical Yield (%) | Reference |
| Boc Protection | SN-38 | This compound | (Boc)₂O, DMAP | >80% | [1] |
| Carbonate Formation | This compound | 20-carbonate-linker | Triphosgene, Linker | 70-80% | [1] |
| Ether Bond Formation | SN-38 | 10-O-linker-SN-38 | Linker-Br, Cs₂CO₃ | Not specified | [6][7] |
| Antibody Conjugation | Reduced Antibody, SN-38-linker | ADC | - | DAR ~7-8 | [1][5] |
Table 2: In Vitro Stability of SN-38 Conjugates
| Conjugate | Linkage Type | Half-life in Human Serum | Reference |
| hMN-14-CL2-SN-38(Et) | 20-carbonate | 66 hours | [1] |
| SN-38-ether-ADC | 10-ether | >10 days | [4][5] |
Visualizations
Signaling Pathway of SN-38
SN-38 functions as a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, SN-38 leads to DNA strand breaks and ultimately apoptosis in cancer cells.
Caption: SN-38 mechanism of action.
Experimental Workflow for ADC Preparation
The general workflow for preparing an SN-38 based antibody-drug conjugate involves several key steps from SN-38 protection to the final ADC product.
Caption: General workflow for SN-38 ADC synthesis.
Logical Relationship of SN-38 Prodrug Strategy
The development of SN-38 prodrugs, including ADCs, is based on a logical progression to overcome the limitations of the parent drug.
Caption: Rationale for SN-38 prodrug development.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Note: HPLC Purification of 10-Boc-SN-38 Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
SN-38 (7-ethyl-10-hydroxycamptothecin) is a potent topoisomerase I inhibitor and the active metabolite of the anticancer drug irinotecan.[1][2] Its clinical utility is often hampered by poor solubility. Prodrug strategies, such as the protection of the 10-hydroxyl group with a tert-butyloxycarbonyl (Boc) group to form 10-Boc-SN-38, are employed to facilitate further chemical modifications, such as the attachment of linkers for antibody-drug conjugates (ADCs). The synthesis of this compound involves the reaction of SN-38 with di-tert-butyl dicarbonate ((Boc)₂O). The resulting reaction mixture contains the desired product, unreacted starting material, and potential side products, necessitating a robust purification strategy to isolate this compound with high purity.
This application note provides a detailed protocol for the synthesis of this compound and its subsequent purification from the reaction mixture using a two-step process involving initial flash chromatography followed by semi-preparative High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
The synthesis of this compound is achieved by reacting SN-38 with di-tert-butyl dicarbonate in the presence of a base, such as pyridine, in a suitable solvent like dichloromethane.[3]
Reaction Scheme:
Purification Strategy
A multi-step purification strategy is recommended for obtaining high-purity this compound. An initial, crude purification is performed using flash chromatography, followed by a final polishing step using semi-preparative reverse-phase HPLC.
Experimental Protocols
1. Synthesis of this compound
-
In a round-bottom flask, dissolve SN-38 (1.0 g, 2.5 mmol) in dichloromethane (50 mL).
-
Add pyridine (5 mL) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 g, 4.5 mmol) to the reaction mixture.[3]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC.[3]
-
Upon completion, wash the reaction mixture sequentially with 1% HCl and water.[3]
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the crude product.[3]
2. Flash Chromatography (Crude Purification)
-
Prepare a silica gel column (200-300 mesh).[4]
-
Dissolve the crude this compound product in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a methanol in dichloromethane gradient (e.g., 2% to 5% methanol).[5]
-
Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield partially purified this compound.
3. Semi-Preparative HPLC Purification (Final Polishing)
-
Sample Preparation: Dissolve the partially purified this compound in a suitable solvent compatible with the mobile phase (e.g., a small amount of DMSO topped up with the initial mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: A semi-preparative HPLC system equipped with a UV detector is used.
-
HPLC Conditions:
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., Agilent Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 100 µL (can be optimized based on concentration and column size) |
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Data Presentation
Table 1: Analytical HPLC Methods for SN-38 and Derivatives
The following table summarizes various analytical HPLC conditions reported for SN-38 and its derivatives, which can be adapted for monitoring the reaction and purification of this compound.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Kromasil KR100, C18 (4.6 x 250 mm, 5µm) | Octane-1-sulfonic acid sodium salt, potassium dihydrogen phosphate, and acetonitrile (29:29:42 v/v/v) | 1.0 | 265 | [6] |
| Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm) | NaH₂PO₄ (pH 3.1, 25 mM) and acetonitrile (50:50, v/v) | Not Specified | 265 | [7][8] |
| C18 Analytical Column | Water and acetonitrile (70:30) with 1% TFA | 0.8 | 370 | [9] |
| Waters Nova-pak HR C18 (6 µm, 60 Å, 7.8×300 mm) | A: 0.3% aq. ammonium acetate, pH 4.43; B: 9:1 v/v acetonitrile: A | 3.0 | 254, 360 | [10] |
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The successful synthesis and purification of this compound are critical steps for the development of novel SN-38-based therapeutics. The described protocol, combining a straightforward synthesis with a two-step purification process of flash chromatography and semi-preparative HPLC, provides a reliable method for obtaining high-purity this compound suitable for further downstream applications in drug development and research. The provided HPLC conditions can be optimized based on the specific instrumentation and the impurity profile of the crude reaction mixture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. HPLC method for determination of SN-38 content and SN-38 entrapment efficiency in a novel liposome-based formulation, LE-SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs [mdpi.com]
- 10. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Boc-SN-38
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of 10-Boc-SN-38.
Synthesis Overview and Workflow
The synthesis of this compound involves the selective protection of the phenolic 10-hydroxyl group of SN-38 using di-tert-butyl dicarbonate (Boc₂O). This protection is a critical step for subsequent modifications at other positions of the SN-38 molecule, such as the 20-hydroxyl group, in the development of antibody-drug conjugates (ADCs) and other prodrugs.[1]
Caption: General workflow for the Boc protection of SN-38.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of protecting the 10-hydroxyl group of SN-38?
The phenolic hydroxyl group at the C-10 position of SN-38 is more reactive than the tertiary alcohol at C-20.[1] Protecting the 10-OH group with a Boc moiety allows for selective chemical modifications at the C-20 position, which is crucial for attaching linkers in the synthesis of antibody-drug conjugates (ADCs) or other prodrugs.[1] The Boc group can be selectively removed later under acidic conditions.[1][2]
Q2: What is a typical yield for the this compound synthesis?
While direct yields for the Boc protection step are not always explicitly reported in isolation, related multi-step syntheses starting with SN-38 show high efficiency. For instance, subsequent reactions using this compound as an intermediate have achieved yields as high as 94%.[1] Carbamate coupling reactions at the 10-OH position have been reported with yields between 83% and 89%.[3][4] With an optimized protocol, a high yield is expected for the Boc protection step.
Q3: What are the most critical parameters affecting the reaction yield?
The most critical parameters include:
-
Reagent Quality: The purity of SN-38 and the freshness of Boc₂O are paramount.
-
Anhydrous Conditions: Moisture can hydrolyze Boc anhydride, reducing its effectiveness. The use of anhydrous solvents is recommended.
-
Base Selection: A non-nucleophilic base, such as Diisopropylethylamine (DIEA), is often used to facilitate the reaction without causing unwanted side reactions.[1]
-
Reaction Temperature: The reaction is typically performed at room temperature. Elevated temperatures may lead to non-selective reactions or degradation.
-
Purification Method: Efficient purification, typically via flash chromatography, is essential to isolate the product from unreacted starting materials and byproducts.[1][5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Q4: My reaction shows very low conversion on TLC, with a lot of SN-38 remaining. What went wrong?
-
Possible Cause: Poor solubility of SN-38. SN-38 has very poor solubility in many common organic solvents, which can hinder the reaction.
-
Possible Cause: Inactive Boc₂O or insufficient base.
Q5: The reaction is complete, but I am having trouble removing the excess Boc anhydride during workup. How can I purify my product?
-
Possible Cause: Boc anhydride is co-eluting with the product or is difficult to remove by evaporation alone.
-
Solution 1 (Aqueous Wash): During the workup, vigorously washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution can help hydrolyze and remove the unreacted Boc anhydride.[7]
-
Solution 2 (High Vacuum): Di-tert-butyl dicarbonate has a relatively low boiling point (56-57 °C at 0.5 mmHg).[7] After removing the bulk solvent on a rotary evaporator, applying a high vacuum for an extended period can help remove residual amounts.
-
Solution 3 (Chemical Quench): Adding a small amount of ammonium hydroxide or imidazole at the end of the reaction can quench the excess Boc₂O, forming byproducts that are more easily removed in the aqueous layer.[7]
-
Q6: My final product yield is low after column chromatography, and I see multiple yellow bands. What are these impurities?
-
Possible Cause: Side reactions or degradation.
-
Solution: The primary side reaction could be the protection of the C-20 hydroxyl group, though it is less reactive. Avoid prolonged reaction times and elevated temperatures to maintain selectivity for the C-10 position. Monitor the reaction closely by TLC. If SN-38 starting material is impure, purify it before the protection step. For purification, use an optimized gradient for flash chromatography, such as a gradient of methanol in dichloromethane, to effectively separate the desired product from impurities.[5]
-
Experimental Protocols & Data
Detailed Protocol: Synthesis of this compound
This protocol is a synthesized methodology based on common practices reported in the literature.[1][5]
-
Preparation: Add SN-38 (1 equivalent) to a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Add anhydrous DMF (e.g., 10-15 mL per gram of SN-38) and stir until the SN-38 is completely dissolved.
-
Addition of Base: Add Diisopropylethylamine (DIEA) (3 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Boc Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, remove the DMF under reduced pressure. Redissolve the residue in a suitable organic solvent like dichloromethane (DCM).
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0-5% methanol in dichloromethane) to yield this compound as a pale yellow solid.[5]
Data Summary: Yields in Related SN-38 Syntheses
The following table summarizes reported yields for reactions involving the modification of SN-38, providing a benchmark for expected efficiency.
| Product/Intermediate | Starting Material | Key Reagents | Reported Yield | Reference |
| 10-O-Ethoxycarbonyl-SN-38 | SN-38 | Ethylchloroformate, DIEA | 95% | [1] |
| 10-O-TBDMS-SN-38 | SN-38 | TBDMS-Cl, DIEA | 97% | [1] |
| SN-38-20-O-glycinate derivative | This compound | BOC-glycine, DIC, DMAP | 94% | [1] |
| 10-carbamate linked prodrugs | SN-38 | Amino acid isocyanates | 83-89% | [3][4] |
| SN-38 ether-linked derivative | SN-38 | Linker, Cesium Carbonate | 64% | [5] |
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Overcoming Solubility Challenges of 10-Boc-SN-38
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 10-Boc-SN-38 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of SN-38 where the 10-hydroxyl group is protected by a tert-butyloxycarbonyl (Boc) group. SN-38 is the highly potent, active metabolite of the anticancer drug irinotecan.[1][2] A major hurdle in the clinical development and experimental use of SN-38, and by extension its derivatives like this compound, is its extremely low solubility in water and most pharmaceutically acceptable solvents.[1][3] This poor solubility can lead to challenges in formulation, administration, and achieving therapeutic concentrations in preclinical studies.
Q2: What is the aqueous solubility of SN-38, and how does the Boc-group in this compound affect it?
A2: SN-38 has a very low aqueous solubility, reported to be in the range of 11–38 μg/mL.[3][4] The addition of the hydrophobic Boc group to form this compound is expected to further decrease its aqueous solubility, making it even more challenging to work with in aqueous media.
Q3: What are the primary strategies to improve the solubility of this compound?
A3: The main approaches to enhance the solubility of hydrophobic compounds like this compound can be broadly categorized into physical and chemical modifications. These include:
-
Co-solvents: Using a mixture of a water-miscible organic solvent and an aqueous buffer.
-
pH adjustment: While SN-38's solubility increases at higher pH due to the opening of the lactone ring to the carboxylate form, this also inactivates the drug.[5]
-
Formulation strategies:
-
Prodrugs and Conjugates: Chemical modification to create more soluble derivatives.
Q4: How does pH affect the stability of the active lactone ring of SN-38 and its derivatives?
A4: The lactone ring of SN-38 is crucial for its anticancer activity. This ring is stable at acidic pH (≤ 4.5) but undergoes reversible hydrolysis to an inactive carboxylate form at physiological pH (7.4) and higher.[4][8] Therefore, maintaining a slightly acidic environment is often necessary to preserve the active form of the drug during formulation and storage.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Precipitation of this compound upon dilution in aqueous buffer | The concentration of the organic co-solvent is too low to maintain solubility after dilution. The aqueous buffer's pH is not optimal. | Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Ensure the aqueous buffer is slightly acidic (pH < 6.0) to maintain the stability of the lactone ring, though this may not significantly improve the solubility of the Boc-protected form. Consider using a formulation approach like liposomes or nanoparticles. |
| Low entrapment efficiency in liposomal or nanoparticle formulations | The hydrophobicity of this compound may lead to its poor association with the formulation components. The formulation method is not optimized. | Modify the lipid or polymer composition to better accommodate the hydrophobic drug. For liposomes, consider the thin-film hydration method followed by extrusion. For nanoparticles, explore emulsification-solvent evaporation techniques.[6] Adjust the drug-to-carrier ratio. |
| Inconsistent results in in vitro cytotoxicity assays | Poor solubility leading to variable concentrations of the active compound in the cell culture medium. Precipitation of the compound in the medium over time. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the culture medium immediately before use, ensuring the final solvent concentration is non-toxic to the cells. Visually inspect for any precipitation. The use of cyclodextrin complexes can enhance solubility and provide more consistent results.[7] |
| Difficulty in preparing a stock solution | The chosen organic solvent is not effective for this compound. | While DMSO is commonly used for SN-38, for this compound, other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be tested. Gentle heating and sonication may aid dissolution. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the solubility of SN-38, which can serve as a reference for working with this compound.
Table 1: Solubility of SN-38 in the Presence of Diethanolamine in Ethanol
| Equivalents of Diethanolamine | Solubility of SN-38 (mg/mL) |
| 0 | 0.008 |
| 1 | > 1 |
| 5 | > 1 |
| 10 | > 1 |
| 20 | > 1 |
| 100 | > 1 |
Data from Patent CN101106995B.[5] The addition of an amine compound can significantly increase the solubility of SN-38 in a non-aqueous polar solvent like ethanol.[9]
Table 2: Enhancement of SN-38 Aqueous Solubility by Cyclodextrin Complexation
| Cyclodextrin (CD) Type | Fold Increase in Aqueous Solubility |
| Sodium sulfobutylether β-cyclodextrin (SBEβCD) | ~1400 |
| Hydroxypropyl β-cyclodextrin (HPβCD) | ~30-100 |
| Randomly methylated β-cyclodextrin (RMβCD) | ~30-100 |
| Methyl β-cyclodextrin (MβCD) | ~30-100 |
Data from a study on SN-38-cyclodextrin complexation.[7][10] Phase solubility studies showed a linear increase in SN-38 solubility with increasing cyclodextrin concentration.[7][11]
Experimental Protocols
Protocol 1: Liposomal Encapsulation of SN-38 (Adaptable for this compound)
This protocol is based on the thin-film hydration method.[4]
Materials:
-
This compound
-
Phospholipids (e.g., EPC, DOPS)
-
Ethanol (95%)
-
Distilled deionized water (acidified to pH 3.4 with phosphoric acid)
-
Rotary evaporator
-
Probe sonicator
-
Mini-extruder with polycarbonate membranes (0.4 µm, 0.2 µm, 0.1 µm)
Procedure:
-
Dissolve the lipids and this compound in 95% ethanol in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator at 60°C to form a thin lipid film on the flask wall.
-
Remove any residual solvent by placing the flask under a stream of nitrogen for 10 minutes.
-
Hydrate the lipid film with acidified distilled deionized water (pH 3.4).
-
Disperse the coarse liposomes using a probe sonicator at 30 W for 10 minutes.
-
Sequentially extrude the liposome suspension through 0.4 µm, 0.2 µm, and 0.1 µm polycarbonate membrane filters for five cycles each using a mini-extruder to obtain unilamellar vesicles of a defined size.
Protocol 2: Cyclodextrin Complexation of SN-38 (Adaptable for this compound)
This protocol is based on a freeze-drying method.[12]
Materials:
-
This compound
-
β-cyclodextrin (β-CD)
-
Ethanol
-
Water
-
0.02 N HCl
-
Freeze-dryer
Procedure:
-
Gently mix this compound and β-CD at the desired weight ratio (e.g., 1:3).
-
Add a mixture of ethanol and water (1:2 v/v).
-
Acidify the mixture with 0.02 N HCl.
-
Stir the mixture under vacuum for 24 hours to evaporate the ethanol.
-
Add fresh water to the solution.
-
Freeze the solution and then lyophilize it using a freeze-dryer to obtain the this compound:β-CD inclusion complex as a powder.
Visualizations
Caption: Mechanism of action of SN-38 via inhibition of Topoisomerase I.
Caption: Experimental workflow for liposomal encapsulation of this compound.
References
- 1. Research Portal [scholarship.miami.edu]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101106995B - Pharmaceutical formulation for increasing solubility of 10-hydroxycamptothecin compounds in non-aqueous polar solvents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. SN-38-cyclodextrin complexation and its influence on the solubility, stability, and in vitro anticancer activity against ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. WO2006049447A1 - Pharmaceutical formulation for increasing solubility of 10-hydroxycamptothecin compounds in non-aqueous polar solvents - Google Patents [patents.google.com]
- 10. SN-38-Cyclodextrin Complexation and Its Influence on the Solubility, Stability, and In Vitro Anticancer Activity Against Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 139.91.210.27 [139.91.210.27]
Technical Support Center: Handling and Use of 10-Boc-SN-38
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature deprotection of 10-Boc-SN-38. Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource addresses common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Boc protecting group important?
A1: this compound is a derivative of SN-38, the active metabolite of the chemotherapy drug irinotecan. The "Boc" (tert-butyloxycarbonyl) group is a protecting group attached to the 10-hydroxyl position of SN-38. This protection is crucial for several reasons:
-
Facilitates multi-step synthesis: It allows for selective chemical modifications at other positions of the SN-38 molecule, such as the 20-hydroxyl group, which is often used for conjugation to delivery systems like antibodies or polymers.
-
Improves solubility: The Boc group can enhance the solubility of SN-38 in organic solvents commonly used in synthesis.
-
Prevents unwanted reactions: The 10-hydroxyl group is a reactive phenol, and its protection prevents it from participating in unintended side reactions during subsequent synthetic steps.
Q2: What are the primary causes of premature deprotection of the Boc group?
A2: The Boc group on the phenolic hydroxyl of this compound is susceptible to cleavage under both acidic and basic conditions. Premature deprotection can lead to the unintended formation of free SN-38, which can complicate downstream reactions and purification processes.
Q3: How can I monitor for premature deprotection during my experiment?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the integrity of this compound. By comparing the reaction mixture to a standard of this compound and SN-38, you can quickly assess if deprotection is occurring. The deprotected SN-38 will have a different retention factor (Rf) value. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of the reaction mixture, allowing for the precise determination of the percentage of deprotection.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound, it should be stored as a solid in a cool, dry, and dark place. Many suppliers recommend storage at -20°C for long-term stability. Once dissolved in a solvent, the stability can be significantly reduced, and it is advisable to use the solution fresh or store it at low temperatures for a limited time.
Troubleshooting Guide: Preventing Premature Deprotection
This guide provides specific solutions to common problems that can lead to the unwanted removal of the Boc protecting group from this compound during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Incomplete reaction and presence of deprotected SN-38 after a reaction step (e.g., conjugation). | Reaction conditions are too harsh. | - pH: Avoid strongly acidic (pH < 4) or basic (pH > 9) conditions. If your reaction requires such conditions, consider using an alternative protecting group. - Temperature: Perform reactions at the lowest effective temperature. Elevated temperatures can accelerate Boc deprotection. - Nucleophiles: Be cautious with strong nucleophiles (e.g., primary amines, thiols) as they can facilitate Boc removal, especially under basic conditions. |
| Deprotection observed during purification by column chromatography. | Acidic silica gel. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 0.1-1% triethylamine). - Alternatively, use neutral or basic alumina for chromatography. |
| Gradual deprotection observed in a stock solution. | Inappropriate solvent or storage. | - Prepare stock solutions in anhydrous, aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF). - Avoid protic solvents like methanol or water for long-term storage, as they can facilitate hydrolysis. - Store solutions at -20°C or below and use them as quickly as possible. |
| Unintended deprotection during a reaction involving a basic catalyst (e.g., DMAP, DIPEA). | Excessive base or prolonged reaction time. | - Use the minimum amount of base required to catalyze the reaction. - Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed. - Consider using a non-nucleophilic base if possible. |
Quantitative Data on Boc-Phenol Stability
Table 1: Estimated Half-life of tert-Butyl Phenyl Carbonate at Different pH Values (25°C)
| pH | Estimated Half-life |
| 3 | Days to Weeks |
| 5 | Weeks to Months |
| 7 | Months to Years |
| 9 | Hours to Days |
| 11 | Minutes to Hours |
Table 2: Estimated Effect of Temperature on the Half-life of tert-Butyl Phenyl Carbonate at Neutral pH (pH 7)
| Temperature | Estimated Half-life |
| 4°C | Significantly longer than at 25°C |
| 25°C | Months to Years |
| 37°C | Weeks to Months |
| 50°C | Days to Weeks |
Key Experimental Protocols
Protocol 1: Boc Protection of SN-38
This protocol describes the protection of the 10-hydroxyl group of SN-38 using di-tert-butyl dicarbonate (Boc)₂O.
-
Dissolve SN-38: Dissolve SN-38 in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Reagents: Add 4-dimethylaminopyridine (DMAP) (catalytic amount) and (Boc)₂O (1.5 to 2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (SN-38) is consumed.
-
Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2: Deprotection of this compound under Acidic Conditions
This protocol outlines the standard procedure for removing the Boc protecting group to yield free SN-38.
-
Dissolve this compound: Dissolve this compound in an anhydrous solvent such as DCM.
-
Add Acid: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0°C.
-
Reaction: Stir the reaction mixture at 0°C to room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of residual acid. The product is often obtained as a TFA salt.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Mechanism of action of SN-38, leading to apoptosis.
Caption: A typical experimental workflow for SN-38 conjugation.
Caption: Key factors leading to premature Boc deprotection.
optimizing reaction conditions for 10-Boc-SN-38 conjugation
Technical Support Center: 10-Boc-SN-38 Conjugation
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols for the conjugation of various molecules to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may be too weak to deprotonate the 10-hydroxyl group of this compound. 2. Poor Solvent Choice: Reactants may not be fully dissolved, or the solvent may not be suitable for the reaction type (e.g., not anhydrous). 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Degraded Reactants: this compound or the coupling partner may have degraded due to improper storage. | 1. Switch to a stronger base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). 2. Ensure all reactants are fully dissolved. Use anhydrous polar aprotic solvents like DMF or DMSO. 3. Increase the reaction temperature in increments of 10°C, monitoring for side product formation. 4. Verify the purity and integrity of starting materials using techniques like NMR or LC-MS. |
| Formation of Multiple Side Products | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition or side reactions. 2. Base is Too Strong: A very strong base might deprotonate other sites on the molecule or react with the coupling partner. 3. Presence of Water or Oxygen: Contaminants can lead to undesired side reactions. | 1. Lower the reaction temperature. Consider running the reaction at room temperature for a longer duration. 2. Use a milder base like K₂CO₃ instead of stronger alternatives. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Premature Boc Deprotection | 1. Acidic Contaminants: Trace amounts of acid in the reaction mixture can cleave the Boc protecting group. 2. Excessive Heat: High temperatures over extended periods can sometimes lead to Boc group loss. | 1. Ensure all glassware is clean and that solvents and reagents are free from acidic impurities. 2. Monitor the reaction closely and avoid unnecessarily long reaction times at elevated temperatures. |
| Difficult Purification | 1. Similar Polarity of Product and Starting Material: The conjugated product may have a similar retention factor (Rf) to the starting this compound, making separation by column chromatography challenging. 2. Incomplete Reaction: A significant amount of unreacted starting material complicates purification. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider alternative purification methods like preparative HPLC. 2. Drive the reaction to completion by using a slight excess of the coupling partner or by extending the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of the 10-hydroxyl group on this compound? A1: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective. Cs₂CO₃ is generally more reactive and can facilitate the reaction at lower temperatures, but K₂CO₃ is a more cost-effective option that works well at slightly higher temperatures (e.g., 60-80°C).
Q2: Which solvent is recommended for this conjugation? A2: Anhydrous dimethylformamide (DMF) is the most commonly used solvent due to its high polarity and ability to dissolve this compound and many coupling partners. Anhydrous dimethyl sulfoxide (DMSO) is a suitable alternative.
Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase such as 10:1 dichloromethane:methanol. The product spot should have a different Rf value than the starting material. For more quantitative analysis, high-performance liquid chromatography (HPLC) can be used.
Q4: What is the purpose of the Boc protecting group? A4: The tert-Butyloxycarbonyl (Boc) group protects the more reactive phenolic hydroxyl group at the 10-position, allowing for selective modification at other positions of the SN-38 molecule if desired. In this context, it is the reactant to be conjugated.
Q5: At what temperature should the reaction be conducted? A5: The optimal temperature depends on the reactivity of your coupling partner and the base used. A good starting point is 60°C. If the reaction is slow, the temperature can be increased to 80°C. Monitor for degradation at higher temperatures.
Optimized Experimental Protocol
This protocol provides a general method for the conjugation of an alkyl halide (R-X) to this compound.
Materials:
-
This compound
-
Alkyl halide (or other electrophilic coupling partner) (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material completely.
-
Add K₂CO₃ (3.0 equivalents) to the solution.
-
Add the alkyl halide (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 60°C and stir.
-
Monitor the reaction progress by TLC (e.g., 10:1 DCM:MeOH) every 1-2 hours.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).
-
Collect and combine the pure fractions and remove the solvent in vacuo to yield the final conjugated product.
Visual Diagrams
troubleshooting aggregation of 10-Boc-SN-38 conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 10-Boc-SN-38 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Boc protecting group on the 10-hydroxyl of SN-38?
A1: The tert-butoxycarbonyl (Boc) group is used to protect the phenolic hydroxyl group at the 10-position of SN-38 during synthesis and conjugation reactions.[1] This prevents unwanted side reactions at this position while other parts of the molecule, such as the 20-hydroxyl group, are being modified.[1] The Boc group can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2]
Q2: Why is my this compound conjugate aggregating?
A2: Aggregation of this compound conjugates can be attributed to several factors:
-
Inherent Hydrophobicity: SN-38 is a highly hydrophobic molecule, which contributes to its poor aqueous solubility and tendency to aggregate.[1][3][4]
-
High Drug-to-Antibody Ratio (DAR): A high number of SN-38 molecules conjugated to a single antibody can increase the overall hydrophobicity of the conjugate, leading to aggregation.[5][6]
-
Linker Chemistry: The composition of the linker connecting SN-38 to the antibody can influence solubility. Hydrophobic linkers can exacerbate aggregation.[1]
-
Buffer Conditions: The pH, ionic strength, and composition of the buffer can affect the stability and solubility of the conjugate. At physiological pH, SN-38 can exist in equilibrium with its more hydrophilic and less active carboxylate form, but the lactone form required for activity is hydrophobic.[1][7][8][9]
Q3: How can I improve the solubility and reduce the aggregation of my conjugate?
A3: Several strategies can be employed to enhance the solubility and minimize aggregation:
-
Incorporate Polyethylene Glycol (PEG) Spacers: Adding PEG moieties to the linker can increase the hydrophilicity of the conjugate, thereby improving its solubility and reducing aggregation, even at high DAR values.[2][5][6][10]
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR may be necessary to maintain solubility and prevent aggregation.[5][6]
-
Formulation Strategies: Using formulations such as liposomes or complexation with dendrimers can encapsulate the hydrophobic SN-38, improving its solubility and stability in aqueous solutions.[3][7][9][11]
-
Control of pH: Maintaining a slightly acidic pH can help to keep the SN-38 in its more hydrophobic but active lactone form, though this needs to be balanced with the overall stability of the conjugate.[7][12]
Q4: What is the impact of pH on the stability of the SN-38 payload?
A4: The pH of the environment has a critical impact on the structure and activity of SN-38. The active form of SN-38 contains a lactone ring. At physiological pH (around 7.4), this lactone ring can undergo hydrolysis to form the inactive carboxylate form.[1][8][9] This conversion is reversible, with acidic conditions favoring the closed, active lactone form.[12] Therefore, maintaining the integrity of the lactone ring is crucial for the efficacy of the conjugate.
Troubleshooting Guides
Problem 1: Low Yield and Impurities During Boc Deprotection
Symptoms:
-
Low recovery of the final deprotected conjugate.
-
Presence of free SN-38 and other impurities in the final product as detected by HPLC.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Concomitant Cleavage of Linker: The acidic conditions (e.g., TFA) used for Boc removal can also cleave acid-sensitive linkers, such as carbonates at the 20-position.[1] | - Shorten Reaction Time: Limit the duration of TFA treatment to a few minutes (e.g., 2-5 minutes) to minimize linker cleavage.[1]- Use a Milder Acid: Consider using a weaker acid like dichloroacetic acid for deprotection.[1]- Alternative Protecting Groups: Employ protecting groups that can be removed under milder conditions, such as a tert-butyldimethylsilyl (TBDMS) group, which can be cleaved with fluoride ions.[1][2] |
| Product Precipitation: The deprotected conjugate may have lower solubility in the reaction solvent, leading to precipitation and loss during workup. | - Optimize Solvent System: Ensure the deprotected product remains soluble in the final solvent mixture.- Rapid Purification: Proceed immediately to purification steps like HPLC to isolate the desired product before it degrades or precipitates. |
| Incomplete Deprotection: Insufficient reaction time or acid concentration may lead to incomplete removal of the Boc group. | - Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material.- Adjust Reaction Conditions: If incomplete, slightly increase the reaction time or TFA concentration, while being mindful of potential side reactions. |
Problem 2: Conjugate Aggregation Observed During Storage or Formulation
Symptoms:
-
Visible precipitation or cloudiness in the conjugate solution.
-
Appearance of high molecular weight species in size-exclusion chromatography (SEC-HPLC).
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| High Hydrophobicity: The overall hydrophobicity of the antibody-drug conjugate is too high. | - Modify Linker: Synthesize conjugates with more hydrophilic linkers, for instance, by incorporating PEG chains.[2][5][6]- Reduce DAR: Aim for a lower average drug-to-antibody ratio during the conjugation reaction.[13] |
| Inappropriate Buffer Conditions: The pH, ionic strength, or excipients in the formulation buffer are not optimal for conjugate stability. | - pH Optimization: Screen a range of pH values to find the optimal pH for solubility and stability. A slightly acidic pH may favor the lactone form but could affect antibody stability.- Excipient Screening: Evaluate the effect of different excipients (e.g., sugars, amino acids, surfactants) on preventing aggregation. |
| Freeze-Thaw Instability: The conjugate is sensitive to stress induced by freezing and thawing. | - Add Cryoprotectants: Include cryoprotectants like sucrose or trehalose in the formulation buffer.- Control Freezing/Thawing Rates: Optimize the freezing and thawing process to minimize stress on the conjugate. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound Conjugate
-
Dissolve the this compound conjugate in a minimal amount of dichloromethane (DCM).
-
Prepare a deprotection mixture of trifluoroacetic acid (TFA), DCM, anisole, and water (e.g., 2 mL TFA, 0.5 mL DCM, 0.12 mL anisole, 0.06 mL water).[1]
-
Add the deprotection mixture to the dissolved conjugate.
-
Stir the reaction at room temperature for a short duration, typically 2-5 minutes, while monitoring the reaction progress by TLC or HPLC.[1]
-
Once the reaction is complete, remove the TFA and solvents under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the final product under vacuum.
-
Purify the product further using preparative HPLC if necessary to remove any free SN-38 or other impurities.[1]
Protocol 2: Analysis of Conjugate Aggregation by Size-Exclusion Chromatography (SEC-HPLC)
-
System Preparation: Equilibrate an analytical size-exclusion column (e.g., Bio-Sil 250) with a suitable mobile phase, such as 0.2 M sodium phosphate buffer at pH 6.8.[1]
-
Sample Preparation: Dilute the this compound conjugate sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject a defined volume of the sample onto the column.
-
Elution: Elute the sample isocratically at a constant flow rate (e.g., 1 mL/min).[1]
-
Detection: Monitor the elution profile using a UV detector at 280 nm (for the antibody) and 360 nm (for SN-38).[1]
-
Data Analysis: Analyze the chromatogram to identify the monomeric peak and any high molecular weight species (aggregates) that elute earlier. Integrate the peak areas to quantify the percentage of aggregation.
Visualizations
Caption: Workflow for the deprotection of this compound conjugates.
Caption: Decision tree for troubleshooting aggregation of SN-38 conjugates.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-dependent association of SN-38 with lipid bilayers of a novel liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors influencing the cellular accumulation of SN-38 and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and characterization of a novel liposome-based formulation of SN-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential Oral Delivery of 7-Ethyl-10-Hydroxy-Camptothecin (SN-38) using Poly (amidoamine) Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 10-Boc-SN-38 Modification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of SN-38, a potent topoisomerase I inhibitor, is a cornerstone of next-generation cancer therapeutic development. Protecting the 10-hydroxyl group with a tert-butyloxycarbonyl (Boc) group is a critical step in many synthetic routes for creating antibody-drug conjugates (ADCs) and other targeted delivery systems. However, this seemingly straightforward protection step can be fraught with challenges, leading to suboptimal yields and difficult-to-separate impurities. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to help you navigate the complexities of 10-Boc-SN-38 synthesis and avoid common side reactions.
Troubleshooting Guide: Common Issues and Solutions in this compound Synthesis
This guide addresses specific problems you may encounter during the 10-Boc protection of SN-38, offering potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. 2. Lactone Ring Hydrolysis: The presence of strong bases or prolonged reaction times can lead to the opening of the active lactone ring of SN-38, forming the inactive carboxylate species. 3. Degradation of SN-38: SN-38 can be sensitive to certain reaction conditions. | 1. Optimize Reaction Conditions: Increase the molar excess of di-tert-butyl dicarbonate ((Boc)₂O). Consider a moderate increase in reaction temperature or extending the reaction time, while carefully monitoring for side product formation. 2. Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) instead of stronger, more nucleophilic bases. Minimize the amount of base used. Keep reaction times as short as possible. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Presence of Unreacted SN-38 | Insufficient Reagent: The amount of (Boc)₂O or the base may not be sufficient to drive the reaction to completion. | Increase Reagent Stoichiometry: Gradually increase the equivalents of (Boc)₂O and the base. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal stoichiometry. |
| Formation of a More Polar Impurity (as seen on TLC/HPLC) | Lactone Ring Hydrolysis: The impurity is likely the carboxylate form of SN-38, which is more polar than the lactone form. This is a significant issue as the carboxylate form is therapeutically inactive[1][2]. | Milder Reaction Conditions: Use a weaker base or reduce the reaction temperature. Minimize the presence of water in the reaction mixture. Purification by flash chromatography can help separate the desired product from the hydrolyzed form. |
| Formation of a Less Polar Impurity (as seen on TLC/HPLC) | 1. Di-Boc-SN-38 Formation: Protection of both the 10-hydroxyl and the 20-hydroxyl groups. Although the 20-hydroxyl is sterically hindered, over-reaction can occur with a large excess of reagents or prolonged reaction times[3]. 2. Symmetrical Carbonate Formation: A known side reaction when using (Boc)₂O and 4-(dimethylamino)pyridine (DMAP) with alcohols[4]. | 1. Control Stoichiometry: Use a controlled molar excess of (Boc)₂O (e.g., 1.5-2 equivalents). Monitor the reaction closely and stop it once the starting material is consumed. 2. Alternative Catalysts: If using DMAP, consider reducing its concentration or replacing it with a less reactive catalyst. Purification by flash chromatography should effectively separate the di-protected and carbonate byproducts from the mono-protected product. |
Frequently Asked Questions (FAQs)
Q1: Why is the 10-hydroxyl group of SN-38 preferentially protected over the 20-hydroxyl group?
The 10-hydroxyl group is a phenolic hydroxyl, which is generally more acidic and nucleophilic than the tertiary alcohol at the 20-position. Furthermore, the 20-hydroxyl group is sterically hindered by the adjacent lactone ring and the ethyl group at the 7-position, making it less accessible to bulky reagents like di-tert-butyl dicarbonate[3]. This difference in reactivity allows for the selective protection of the 10-position under controlled reaction conditions.
Q2: What are the most critical parameters to control during the this compound synthesis?
The most critical parameters are the choice and amount of base, the reaction temperature, and the reaction time. The use of a strong base or prolonged heating can lead to the irreversible hydrolysis of the lactone ring, which is essential for the cytotoxic activity of SN-38[1][2]. Therefore, it is crucial to use a mild, non-nucleophilic base and to monitor the reaction closely to avoid prolonged reaction times.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. A suitable mobile phase for TLC would be a mixture of dichloromethane and methanol. For HPLC, a reverse-phase C18 column with a gradient of acetonitrile in water or a buffer is typically used[5]. By comparing the spots/peaks of the reaction mixture with those of the starting material (SN-38) and the purified product (this compound), you can track the consumption of the reactant and the formation of the product and any side products.
Q4: What is the best method for purifying this compound?
Flash column chromatography on silica gel is the most common and effective method for purifying this compound on a laboratory scale[5]. A gradient elution system, typically with a mixture of dichloromethane and methanol, allows for the separation of the desired product from unreacted SN-38, the hydrolyzed carboxylate form, and other nonpolar byproducts like di-Boc-SN-38.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the synthesis of 10-O-protected SN-38 derivatives.
| Protecting Group | Reagents and Conditions | Solvent | Yield | Reference |
| tert-Butyloxycarbonyl (Boc) | (Boc)₂O, Pyridine | Dichloromethane | 86% | [6] |
| tert-Butyloxycarbonyl (Boc) in a multi-step synthesis | BOC-glycine, DIPC, DMAP | Dichloromethane | - | [5] |
| Ethoxycarbonyl | Ethylchloroformate, DIEA, 4°C to RT | DMF | 95% | [5] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported procedure for the Boc protection of SN-38[6].
Materials:
-
SN-38
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1% Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve SN-38 (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add pyridine (excess) to the solution.
-
Add di-tert-butyl dicarbonate (1.5 - 2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC (e.g., 95:5 DCM:MeOH).
-
Once the reaction is complete (typically after several hours), quench the reaction by adding 1% HCl solution.
-
Separate the organic layer and wash it sequentially with 1% HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound as a solid.
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway for this compound Synthesis
Caption: Synthetic route for the Boc protection of the 10-hydroxyl group of SN-38.
Potential Side Reaction Pathways
Caption: Common side reactions during this compound synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of 10-Boc-SN-38 Derivatives
Welcome to the technical support center for the purification of 10-Boc-SN-38 derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments successfully.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and related derivatives.
Issue 1: Low Yields After Synthesis and Purification
Q: My reaction yield for this compound derivatives is consistently low, sometimes as low as 10-30%. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound derivatives can stem from several factors, particularly during the carbonate formation step.
-
Problem: Incompatibility of reaction conditions with functional groups. For instance, when forming a 20-O-chloroformate and reacting it with a maleimide-containing linker, the maleimide group can be unstable under the reaction conditions, leading to intractable products and low yields.[1]
-
Solution: Implement a short-duration reaction. For the carbonate-formation step, reducing the reaction time to less than 5 minutes followed by immediate column chromatography can help separate the product from unreacted reagents like DMAP and triphosgene before significant degradation or side reactions occur.[1]
-
Alternative Strategy: Consider a "click chemistry" approach. Separating the carbonate-forming step from the introduction of sensitive functional groups like maleimide can lead to more robust and reproducible yields, often in the range of 70-80% for the carbonate formation step.[1]
Issue 2: Presence of Free SN-38 as an Impurity After Boc Deprotection
Q: After TFA-mediated deprotection of the 10-Boc group, I am observing a significant amount of underivatized SN-38 in my product. How can I minimize this impurity?
A: The generation of free SN-38 is a common issue arising from the partial deprotection of other functionalities on the molecule during Boc group removal.
-
Problem: Concomitant deprotection of other protecting groups or labile linkages. For example, trifluoroacetic acid (TFA) used to remove the Boc group can also cleave a 20-carbonate group to some extent.[1]
-
Solution 1: Limit Deprotection Time: The duration of the TFA treatment is critical. Limiting the reaction time to 2-5 minutes can restrict the formation of free SN-38 to ≤ 20%.[1]
-
Solution 2: Additional Purification: The level of free SN-38 can be further reduced to ≤ 10% through additional purification steps.[1] Since underivatized SN-38 is often removable during subsequent purification for antibody conjugation, this impurity may be managed in downstream processing.[1]
-
Solution 3: Alternative Protecting Groups: To avoid the harsh conditions of TFA deprotection, consider using an alternative protecting group for the 10-hydroxyl position. Silyl protecting groups, such as TBDMS, have been successfully used and can be removed under milder conditions.[1]
Issue 3: Instability of the SN-38 Lactone Ring
Q: I am concerned about the stability of the active lactone form of my SN-38 derivative during purification and storage, especially at physiological pH. What precautions should I take?
A: The lactone ring of camptothecins, including SN-38, is susceptible to hydrolysis to an inactive carboxylate form at neutral or alkaline pH.[1][2]
-
Problem: The equilibrium between the active lactone and inactive carboxylate form shifts towards the latter at physiological pH.[1] This conversion is a significant challenge for both purification and therapeutic efficacy.[2][3]
-
Solution 1: pH Control: Maintain acidic conditions during purification and storage whenever possible to favor the closed lactone ring. Sample acidification can overcome instability issues.[4]
-
Solution 2: Derivatization at the 20-hydroxyl group: Modification at the 20-hydroxyl position can significantly minimize the undesirable lactone ring opening under physiological conditions.[1]
-
Storage Conditions: For long-term stability, store samples at low temperatures (-80°C). Studies have shown that irinotecan and SN-38 are stable for at least 8 weeks at -80°C.[4] Avoid prolonged storage at room temperature or 37°C, where the lactone form is unstable.[4]
Frequently Asked Questions (FAQs)
Q1: What is a standard method for purifying this compound derivatives after synthesis?
A1: Flash chromatography is a commonly used method for the purification of this compound and its derivatives.[1] For example, after the synthesis of a this compound derivative, immediate column chromatography is recommended to separate the product from reagents and byproducts.[1] Another technique involves precipitation with a non-polar solvent like diethyl ether following TFA deprotection.[1]
Q2: Are there alternative protecting groups to Boc for the 10-hydroxyl group of SN-38?
A2: Yes, alternative protecting groups are used to circumvent some of the challenges associated with Boc deprotection. The use of a silyl protecting group, such as TBDMS (tert-butyldimethylsilyl), is a viable alternative, especially when the synthetic scheme involves functionalities sensitive to the acidic conditions required for Boc removal.[1] Another approach to avoid the use of a protecting group altogether is to modify the 10-position with a carbonate that can be cleaved under physiological conditions.[1]
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the progress of reactions and the effectiveness of purification steps. For instance, the formation of a chloroformate intermediate from this compound can be monitored by quenching an aliquot with methanol and comparing its TLC mobility with the starting material.[1] High-performance liquid chromatography (HPLC) is a more quantitative method to assess purity and can be used to monitor the release of SN-38 from its derivatives.[5][6]
Quantitative Data Summary
The following table summarizes yields and stability data for SN-38 derivatives mentioned in the literature.
| Derivative/Process | Parameter | Value | Reference |
| Synthesis of CL-SN-38 (carbonate formation) | Yield | ~30% (variable, sometimes as low as 10%) | [1] |
| Click Chemistry Approach (carbonate formation) | Yield | 70-80% | [1] |
| TFA Deprotection of Boc-SN-38 Derivative | Impurity (free SN-38) | ≤ 20% (with 2-5 min reaction) | [1] |
| TFA Deprotection + Additional Purification | Impurity (free SN-38) | ≤ 10% | [1] |
| SN-38-ether-ADC | Serum Stability (Half-life) | > 10 days | [5][7] |
Experimental Protocols & Workflows
General Workflow for Synthesis and Deprotection of a this compound Derivative
The following diagram illustrates a general workflow for the synthesis involving a 10-Boc protected SN-38, its derivatization at the 20-position, and subsequent deprotection.
Caption: A generalized workflow for the synthesis and purification of SN-38 derivatives.
Troubleshooting Logic for Low Yield
This diagram outlines the decision-making process when troubleshooting low reaction yields.
Caption: A decision tree for troubleshooting low yields in this compound derivative synthesis.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in SN38 drug delivery: current success and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 10-Boc-SN-38 in Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 10-Boc-SN-38 during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guides
Issue: Precipitation of this compound in Solution
Observation: A solid precipitate forms in your this compound stock solution or during experimental use.
| Potential Cause | Recommended Solution |
| Poor Solubility | This compound, like its parent compound SN-38, has limited solubility in many solvents. Ensure you are using a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] |
| Solvent Evaporation | Over time, especially if not stored in a tightly sealed container, solvent evaporation can increase the concentration of this compound beyond its solubility limit. Always use vials with secure caps and consider sealing with paraffin film for long-term storage. |
| Temperature Fluctuations | Repeated freeze-thaw cycles or storage at improper temperatures can promote precipitation. It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature changes. |
| Introduction of Water | The presence of water can decrease the solubility of hydrophobic compounds like this compound in organic solvents. Use anhydrous solvents and store solutions in a desiccated environment to minimize moisture exposure. |
Issue: Suspected Degradation of this compound
Observation: You observe a loss of activity, unexpected experimental results, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC).
| Potential Cause | Recommended Action |
| Hydrolysis of the Boc Protecting Group | Exposure to acidic conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group, converting this compound to SN-38. Avoid acidic environments during storage and handling unless deprotection is intended. |
| Hydrolysis of the Lactone Ring | The active lactone ring of the camptothecin core is susceptible to hydrolysis under neutral to basic conditions (pH > 6), forming the inactive carboxylate species.[2] While the Boc group offers some protection to the 10-hydroxyl group, the lactone ring's stability is still a concern. It is crucial to maintain a slightly acidic to neutral pH if aqueous buffers are necessary for short periods. |
| Long-term Storage in Solution | Storing this compound in solution, even in an appropriate organic solvent, for extended periods can lead to degradation. For long-term storage, it is best to store the compound as a solid at -20°C.[1] If solutions are necessary, they should be prepared fresh. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period.
Q2: What is the best solvent for dissolving and storing this compound?
Q3: How can I assess the stability of my this compound sample?
The stability of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, such as SN-38 (from deprotection) and the carboxylate form of SN-38 (from lactone ring hydrolysis).
Q4: Can I store this compound in an aqueous buffer?
It is not recommended to store this compound in aqueous buffers for any significant length of time. The lactone ring of the camptothecin structure is unstable at physiological pH (around 7.4), leading to the formation of the inactive carboxylate form.[2] If aqueous buffers are required for your experiment, solutions should be prepared immediately before use.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound. The specific parameters may need to be optimized for your particular instrument and experimental conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points, withdraw an aliquot and dilute it to a suitable concentration for HPLC analysis with the mobile phase.
2. HPLC Conditions (Adapted from methods for SN-38 analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer such as 25 mM sodium dihydrogen phosphate (pH adjusted to 3.1) can be effective. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks that may correspond to degradation products like SN-38. The retention time of SN-38 can be confirmed by running a standard.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Head-to-Head Battle in Oncology: Evaluating the Efficacy of 10-Boc-SN-38 Prodrugs Against the Standard, Irinotecan
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapeutics is a continuous endeavor. In the realm of topoisomerase I inhibitors, irinotecan has long been a clinical mainstay. However, its efficacy is often hampered by metabolic variability and significant side effects. This has spurred the development of novel prodrugs of its active metabolite, SN-38, among which 10-Boc-SN-38 derivatives have shown considerable promise. This guide provides an objective comparison of the efficacy of this compound prodrugs and irinotecan, supported by experimental data and detailed methodologies.
Executive Summary
SN-38, the active metabolite of irinotecan, is a potent anti-cancer agent, estimated to be 100 to 1,000 times more cytotoxic than its parent drug.[1][2] However, the in vivo conversion of irinotecan to SN-38 is inefficient and highly variable among patients, limiting its therapeutic window.[1] Prodrug strategies, such as the development of this compound, aim to improve the delivery and release of SN-38 at the tumor site, potentially enhancing efficacy and reducing systemic toxicity. Preclinical studies demonstrate that various SN-38 prodrugs, including those with a 10-tert-butyloxycarbonyl (Boc) protecting group, exhibit significantly greater in vitro cytotoxicity and comparable or superior in vivo anti-tumor activity compared to irinotecan.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of the anti-tumor efficacy of SN-38 prodrugs and irinotecan.
Table 1: In Vitro Cytotoxicity (IC50) of SN-38 Prodrugs vs. Irinotecan in Various Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) | Fold Improvement vs. Irinotecan | Reference |
| HeLa | Irinotecan | >3200 | - | [3] |
| SN-38 Prodrug (5h) | <3.2 | >1000x | [3] | |
| SN-38 Prodrug (7c) | <3.2 | >1000x | [3] | |
| SN-38 Prodrug (7d) | <3.2 | >1000x | [3] | |
| SN-38 Prodrug (7f) | <3.2 | >1000x | [3] | |
| SGC-7901 | Irinotecan | 98.5 ± 11.1 | - | [3] |
| SN-38 Prodrug (5h) | <3.2 | >30x | [3] | |
| SN-38 Prodrug (7c) | <3.2 | >30x | [3] | |
| SN-38 Prodrug (7d) | <3.2 | >30x | [3] | |
| SN-38 Prodrug (7f) | <3.2 | >30x | [3] | |
| BCap37 | Irinotecan | - | - | [4] |
| OEG-SN38 | Significantly lower than CPT-11 | - | [4] | |
| SKOV-3 | Irinotecan | - | - | [4] |
| OEG-SN38 | Significantly lower than CPT-11 | - | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of SN-38 Prodrugs vs. Irinotecan in Xenograft Models
| Xenograft Model | Compound | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Human Colon (HCT 116) | Irinotecan | - | - | [5] |
| DTS-108 (SN-38 prodrug) | 95 mg/kg | Significant dose-dependent effect | [5] | |
| Human Breast (MCF-7) | Saline | - | 0 | [6] |
| SN-38 Nanocrystals A | 8 mg/kg, i.v., q2d x 4 | High | [6] | |
| SN-38 Nanocrystals B | 8 mg/kg, i.v., q2d x 4 | High | [6] | |
| Human Ovarian (SKOV-3) | Irinotecan (CPT-11) | 10 mg/kg SN-38 equiv., i.v., q2d x 6 | Significant | [4] |
| OEG-SN38 | 10 mg/kg SN-38 equiv., i.v., q2d x 6 | Significant | [4] | |
| Human Colon Xenograft | Irinotecan (CPT-11) | - | Similar to 5e | [3] |
| SN-38 Prodrug (5e) | - | Similar to CPT-11 | [3] |
Table 3: Pharmacokinetic Parameters of SN-38 Following Administration of SN-38 Prodrugs vs. Irinotecan
| Animal Model | Compound Administered | SN-38 AUC (ng·h/mL) | Fold Increase in SN-38 Exposure | Reference |
| Dog | Irinotecan (MTD) | 18 | - | [5] |
| DTS-108 (5 mg/kg) | 920 | 51.1x | [5] | |
| DTS-108 (20 mg/kg) | 4756 | 264.2x | [5] | |
| Rat | Irinotecan (CPT-11) | - | - | [1] |
| SN38-PA Liposome | 7.5-fold higher than CPT-11 | 7.5x | [1] | |
| Mouse (Neuroblastoma) | Irinotecan | <10 ng/g (in tumor at 4h) | - | [2] |
| SN38-TS Nanoparticles | ~2000 ng/g (in tumor at 4h) | ~200x | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
A common method for the synthesis of a 10-Boc protected SN-38 involves the following steps[7]:
-
Reaction Setup: A mixture of SN-38, di-tert-butyl dicarbonate ((Boc)₂O), pyridine, and dichloromethane is stirred in a flask at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, the solution is washed sequentially with 1% HCl and water.
-
Purification: The resulting dichloromethane fraction is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield the this compound product.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activities of the compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound prodrugs, irinotecan, and SN-38) for a specified duration (e.g., 48 hours).
-
MTT Addition: Following incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., 150 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vivo Xenograft Efficacy Study
The in vivo anti-tumor efficacy is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁷ MCF-7 cells) are subcutaneously inoculated into the flank of nude mice.[6]
-
Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., ~200 mm³), the mice are randomly divided into treatment and control groups.[6]
-
Drug Administration: The mice are treated with the respective compounds (e.g., this compound prodrug, irinotecan, or vehicle control) according to a predefined dosing schedule (e.g., intravenous injection every other day for a total of four injections).[6]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every two days) with a caliper, and tumor volume is calculated using the formula: (length × width²) / 2.[6]
-
Monitoring: The body weight of the mice is also monitored as an indicator of systemic toxicity.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as: [(Tumor weight of control group - Tumor weight of treated group) / Tumor weight of control group] × 100%.[6]
Pharmacokinetic Analysis
Pharmacokinetic studies are conducted to determine the concentration of the active drug (SN-38) in the plasma and tissues over time.
-
Drug Administration: The test compounds are administered to animals (e.g., rats or mice) via a specific route (e.g., intravenous injection).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood by centrifugation.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by extraction of the analytes.
-
UPLC-MS/MS Analysis: The concentrations of SN-38 and other relevant metabolites are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, such as the area under the concentration-time curve (AUC), are calculated to assess drug exposure.
Mandatory Visualizations
Signaling Pathway of SN-38
Caption: SN-38 exerts its cytotoxic effect by inhibiting Topoisomerase I, leading to DNA damage and apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for comparing the in vivo efficacy of a this compound prodrug to irinotecan.
Conclusion
The presented data strongly suggest that this compound prodrugs and other novel SN-38 delivery systems represent a significant advancement over conventional irinotecan therapy. The marked increase in in vitro potency, coupled with comparable or enhanced in vivo anti-tumor activity and improved pharmacokinetic profiles, underscores the potential of these next-generation topoisomerase I inhibitors. By delivering the highly active SN-38 more efficiently to the tumor, these prodrugs may offer a wider therapeutic window, potentially leading to improved clinical outcomes with reduced toxicity. Further clinical investigation into the safety and efficacy of these promising agents is warranted.
References
- 1. Novel SN38 derivative-based liposome as anticancer prodrug: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. che.zju.edu.cn [che.zju.edu.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]
A Comparative Guide to the In Vitro Cytotoxicity of SN-38 Derivatives Synthesized via a 10-Boc Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of various derivatives of SN-38, the active metabolite of the chemotherapy drug irinotecan. A key focus is on derivatives synthesized using 10-Boc-SN-38, a critical intermediate where the 10-hydroxyl group is temporarily protected by a tert-butoxycarbonyl (Boc) group. This synthetic strategy allows for specific modifications at other positions of the SN-38 molecule to enhance its therapeutic properties, such as tumor targeting and solubility.
Understanding the Role of this compound
This compound primarily serves as a protected form of SN-38 during chemical synthesis. The Boc group shields the reactive 10-hydroxyl group, enabling chemists to selectively modify other parts of the molecule.[1] This protection is crucial for creating novel SN-38 analogs with potentially improved efficacy and reduced side effects. The Boc group is typically removed in the final step of the synthesis to yield the active drug. Consequently, direct cytotoxicity data for this compound derivatives is limited as they are considered intermediates rather than the final therapeutic agents.
Comparative Cytotoxicity of SN-38 and its Derivatives
The following table summarizes the in vitro cytotoxicity (IC50 values) of SN-38 and several of its derivatives against various cancer cell lines. For context, data for the parent drug, irinotecan, is also included to highlight the significantly higher potency of SN-38 and its active derivatives. SN-38 itself is 100 to 1000 times more active than irinotecan.[2]
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SN-38 | HT-29 | Colon Adenocarcinoma | 0.0088 | [3] |
| LS174T | Colon Adenocarcinoma | Not specified, but showed prolonged cell cycle arrest | [4] | |
| CT26 | Murine Colon Adenocarcinoma | 0.0204 | [2] | |
| HT1080 | Fibrosarcoma | 0.046 - 0.104 | [3][5] | |
| MCF-7 | Breast Cancer | 0.031 | [3] | |
| HepG2 | Liver Cancer | 0.076 | [3] | |
| HeLa | Cervical Cancer | Lower than irinotecan | [6][7] | |
| SGC-7901 | Gastric Cancer | Lower than irinotecan | [6] | |
| Irinotecan (CPT-11) | HT-29 | Colon Adenocarcinoma | > 100 | [3] |
| HeLa | Cervical Cancer | Significantly higher than SN-38 derivatives | [6][7] | |
| SGC-7901 | Gastric Cancer | Significantly higher than SN-38 derivatives | [6] | |
| BN-NMe | Colorectal Cancer PDX | Colorectal Cancer | Similar to SN-38 | [8] |
| BN-MOA | Colorectal Cancer PDX | Colorectal Cancer | ~10-fold lower than SN-38 | [8] |
| Compound 106 (C10-F, C20-ester) | HepG2 | Liver Cancer | 0.03 | [5] |
| SW480 | Colon Cancer | 0.09 | [5] | |
| A2780 | Ovarian Cancer | 0.22 | [5] | |
| Compound 40 | Raji | B-cell lymphoma | 0.002 | [5] |
| HCT-116 | Colon Cancer | 0.003 | [5] | |
| A549 | Lung Cancer | 0.081 | [5] | |
| Biotin-SN38-Valproic Acid Conjugate | HeLa | Cervical Cancer | Superior to irinotecan, inferior to SN-38 | [7][9] |
Experimental Protocols
A common method for determining in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Detailed MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 3,000 cells per well in a suitable culture medium (e.g., DMEM with 10% FBS).
-
Incubation: The plates are incubated for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound derivatives, SN-38, irinotecan). A vehicle control (e.g., DMSO) is also included.
-
Incubation with Drug: The cells are incubated with the drugs for a specified period, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and a fresh medium containing MTT solution (e.g., 1 mg/mL) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO (e.g., 150 µL per well) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the context of these cytotoxicity assays, the following diagrams illustrate a typical experimental workflow and the established signaling pathway of SN-38.
Caption: A typical workflow for assessing the in vitro cytotoxicity of SN-38 derivatives using the MTT assay.
Caption: The cytotoxic mechanism of SN-38 involves the inhibition of Topoisomerase I, leading to DNA damage and apoptosis.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Schedule-dependent cytotoxicity of SN-38 in p53 wild-type and mutant colon adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Analysis of 10-Position Modified SN-38 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetics of antibody-drug conjugates (ADCs) utilizing SN-38, a potent topoisomerase I inhibitor. The focus is on ADCs where the payload is conjugated through the 10-hydroxyl group of SN-38, a strategy often employing a temporary tert-butyloxycarbonyl (Boc) protecting group during synthesis. We will compare the pharmacokinetic profiles of a prominent 10-position linked SN-38 ADC, Sacituzumab Govitecan, with an alternative topoisomerase I inhibitor ADC, Trastuzumab Deruxtecan. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and signaling pathways.
Executive Summary
SN-38, the active metabolite of irinotecan, is a highly potent anti-cancer agent.[1][2] Its direct use in therapy is limited by poor solubility and stability.[3] Antibody-drug conjugates offer a solution by delivering SN-38 directly to tumor cells, thereby increasing its therapeutic index. The site of conjugation on the SN-38 molecule significantly impacts the stability and release characteristics of the payload, and consequently, the ADC's pharmacokinetic profile. Conjugation at the 10-hydroxyl position has been explored to create more stable and effective ADCs. Sacituzumab govitecan is a prime example of an ADC where SN-38 is coupled to a TROP-2 targeting antibody.[4][5][6] This guide will delve into its pharmacokinetic properties and compare them with those of Trastuzumab Deruxtecan, an ADC that utilizes a different topoisomerase I inhibitor, DXd.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Sacituzumab Govitecan (an SN-38 based ADC) and Trastuzumab Deruxtecan. These parameters are crucial for understanding the disposition of the ADCs and their payloads in the body.
| Parameter | Sacituzumab Govitecan (SG) | Trastuzumab Deruxtecan (T-DXd) | Reference |
| Target | TROP-2 | HER2 | [4][5][6],[7][8][9] |
| Payload | SN-38 | DXd (a topoisomerase I inhibitor) | [4][5][6],[7][8][9] |
| Drug-to-Antibody Ratio (DAR) | ~7.6 | ~8 | [4],[8][9] |
| Clearance (CL) of ADC | 0.128 - 0.133 L/h | ~0.42 L/day | [4][5][6],[10] |
| Steady-State Volume of Distribution (Vss) of ADC | 3.58 - 3.68 L | 2.77 L (central compartment) | [4][5][6],[10] |
| Elimination Half-life (t½) of ADC | ~23.4 hours | ~5.8 days | [11],[10] |
| Elimination Half-life (t½) of free payload | ~17.6 hours (free SN-38) | ~1.35 hours (DXd in mice) | [11],[7] |
Table 1: Comparison of Key Pharmacokinetic Parameters of Sacituzumab Govitecan and Trastuzumab Deruxtecan.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible pharmacokinetic analysis of ADCs. Below are generalized protocols for key experiments based on common practices in the field.[12][13][14][15]
Quantification of ADC and Total Antibody in Plasma/Serum
Method: Ligand-Binding Assay (LBA) - Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To determine the concentration of the total antibody (conjugated and unconjugated) and the conjugated ADC in biological matrices.
Procedure:
-
Coating: 96-well microplates are coated with a capture antibody specific to the ADC's monoclonal antibody (e.g., anti-idiotype antibody) or the target antigen (e.g., recombinant TROP-2 or HER2).
-
Blocking: Non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or skimmed milk.
-
Sample Incubation: Plasma/serum samples, along with a standard curve of the ADC, are added to the wells and incubated.
-
Detection:
-
For Total Antibody: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to a different epitope on the ADC's antibody is added.
-
For Conjugated ADC: A detection antibody that specifically recognizes the payload or the linker-payload complex is used. Alternatively, an anti-human IgG antibody can be used if the capture antibody is specific for the conjugated form.
-
-
Substrate Addition: A chromogenic or chemiluminescent substrate for the enzyme is added, and the resulting signal is measured using a plate reader.
-
Quantification: The concentration of the total antibody or conjugated ADC in the samples is determined by interpolating the signal from the standard curve.
Quantification of Free Payload (SN-38 or DXd) in Plasma/Serum
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To measure the concentration of the unconjugated, systemically circulating cytotoxic payload.
Procedure:
-
Sample Preparation:
-
Plasma/serum samples are subjected to protein precipitation using a solvent like acetonitrile or methanol to remove larger proteins.
-
An internal standard (a stable isotope-labeled version of the payload) is added to each sample for accurate quantification.
-
The supernatant is collected after centrifugation and may be further purified using solid-phase extraction (SPE).
-
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The payload and internal standard are separated from other matrix components on a C18 or similar reversed-phase column.
-
Mass Spectrometric Detection:
-
The eluent from the chromatography column is introduced into a tandem mass spectrometer.
-
The payload and internal standard are ionized (e.g., by electrospray ionization - ESI) and specific precursor-to-product ion transitions are monitored using multiple reaction monitoring (MRM) for highly selective and sensitive detection.
-
-
Quantification: A calibration curve is generated by analyzing standards of known payload concentrations. The concentration of the free payload in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacokinetic analysis of a 10-position modified SN-38 ADC.
Caption: Experimental workflow for ADC pharmacokinetic analysis.
Signaling Pathway of SN-38
The diagram below depicts the mechanism of action of SN-38, which involves the inhibition of topoisomerase I, leading to DNA damage and apoptosis.[16][17]
Caption: SN-38 mechanism of action via Topoisomerase I inhibition.
References
- 1. SN-38 - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 3. Generation of anti-SN38 antibody for loading efficacy and therapeutic monitoring of SN38-containing therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 12. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioanalytical assay strategies for the development of antibody-drug conjugate biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugate (ADC) Preclinical DMPK and Bioanalysis Research Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. ClinPGx [clinpgx.org]
- 17. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
A Comparative Guide to the Stability of 10-Boc-SN-38 Linker Chemistries
The development of effective antibody-drug conjugates (ADCs) relies critically on the stability of the linker connecting the antibody to the cytotoxic payload. For payloads like SN-38, the active metabolite of irinotecan, achieving a balance between systemic stability and efficient tumor-specific cleavage is paramount.[][2] SN-38 possesses two primary conjugation sites: the phenolic 10-hydroxyl (10-OH) and the tertiary 20-hydroxyl (20-OH) groups.[3] The use of a tert-butyloxycarbonyl (Boc) protecting group on the 10-OH position (10-Boc-SN-38) allows for selective derivatization at the 20-OH position.[3][4] This guide provides a comparative analysis of the stability of different linker chemistries used for conjugating SN-38, supported by experimental data and protocols.
Comparative Stability of SN-38 Linker Chemistries
The choice of linker chemistry and conjugation site significantly impacts the stability of the resulting ADC. Premature release of SN-38 in circulation can lead to systemic toxicity due to its high potency.[5] Conversely, a linker that is too stable may not release the drug effectively within the target tumor cell. The primary linker types explored for SN-38 include esters, carbonates, carbamates, and ethers, each exhibiting distinct stability profiles.
Recent research indicates a trend towards utilizing the 10-OH position for conjugation, as it can offer enhanced stability while preserving the integrity of the crucial lactone E-ring, which is essential for the drug's activity.[6][7]
| Linker Type | Conjugation Site | Linker Example | Half-Life (t½) | Condition | Reference |
| Ether | 10-OH | Cathepsin B-sensitive dipeptide | > 10 days | Serum | [7][8][9] |
| Carbonate | 20-OH | Acid-sensitive (e.g., in IMMU-132) | ~24 hours | Human Serum | [7] |
| Carbonate | 20-OH | Phe-Lys-PABO | < 6 hours | Aqueous Buffer (pH 7, 37°C) | [6] |
| Carbamate-Ester | Not Specified | Cathepsin B-sensitive | More stable than carbonate linker | Aqueous Buffer (pH 7) | [6] |
| Ester | 20-OH | Glycinate | Least stable in a comparative study | Physiological Conditions | [3] |
Linker Chemistry and Stability Pathway
The following diagram illustrates the relationship between the SN-38 conjugation site, the chosen linker chemistry, and the resulting stability of the conjugate in circulation.
Caption: Logical flow from SN-38 conjugation site to linker chemistry and stability.
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of successful ADCs. The following are standard methodologies for evaluating the stability of SN-38 conjugates.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in a biological matrix, mimicking systemic circulation.[][10]
Methodology:
-
Preparation:
-
Prepare stock solutions of the ADC test article in an appropriate buffer (e.g., PBS).
-
Thaw human or animal plasma (e.g., human, mouse, or rat) at 37°C. It is recommended to use plasma depleted of immunoglobulin G (IgG) for some analytical methods.[11]
-
Fortify the plasma with the ADC to a final concentration relevant to expected therapeutic levels (e.g., 50-100 µg/mL).
-
-
Incubation:
-
Incubate the ADC-plasma mixture in a controlled environment at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw aliquots of the mixture.
-
-
Sample Processing:
-
Immediately stop any potential degradation by adding an excess of cold acetonitrile or another suitable organic solvent to precipitate plasma proteins. This is often referred to as a "solvent crash".[12]
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload and potentially other small-molecule metabolites.
-
-
Analysis:
-
Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the released free SN-38.[10]
-
Separately, the amount of intact ADC remaining at each time point can be quantified using techniques like enzyme-linked immunosorbent assays (ELISA) or more advanced LC-MS methods designed for large molecules.[13]
-
-
Data Interpretation:
-
Plot the percentage of intact ADC remaining or the concentration of released SN-38 over time.
-
Calculate the half-life (t½) of the ADC in plasma by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
In Vitro Linker Cleavage Assay (Enzymatic)
Objective: To assess the rate and extent of payload release under conditions that mimic the intracellular lysosomal environment, particularly for enzyme-cleavable linkers.[10]
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer appropriate for the enzyme of interest. For Cathepsin B, a common lysosomal protease, an acetate buffer at pH 5.0 is typically used.[10]
-
Add the ADC to the reaction buffer at a specific concentration.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified enzyme (e.g., human Cathepsin B) to the ADC solution.[10]
-
Include a control sample without the enzyme to account for any non-enzymatic degradation.
-
-
Incubation and Sampling:
-
Analysis:
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released SN-38.[10]
-
-
Data Interpretation:
-
Determine the rate of cleavage by plotting the concentration of released SN-38 against time. This provides insight into how efficiently the payload would be liberated inside a target cancer cell.
-
References
- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adcreview.com [adcreview.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Targeted Delivery of 10-Boc-SN-38 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various strategies for the targeted delivery of 10-Boc-SN-38, a key intermediate in the development of prodrugs for the potent anti-cancer agent, SN-38. By protecting the 10-hydroxyl group of SN-38 with a tert-butyloxycarbonyl (Boc) group, researchers can selectively modify other positions of the molecule to attach targeting ligands and linkers, thereby enhancing its therapeutic index. This guide summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to aid in the rational design and evaluation of next-generation SN-38-based cancer therapies.
Performance Comparison of Targeted this compound Conjugates
The efficacy of targeted this compound conjugates is influenced by the choice of the targeting moiety, the nature of the linker, and the type of carrier system. Below are tables summarizing the performance of different conjugate strategies based on published experimental data.
Table 1: In Vitro Cytotoxicity (IC50) of Various SN-38 Conjugates
| Conjugate/Prodrug | Targeting Moiety | Carrier | Linker Type | Cell Line | IC50 (nM) | Reference |
| Free SN-38 | - | - | - | CT26 (Colon Carcinoma) | 20.4 | [1] |
| CPT-11 (Irinotecan) | - | - | Carbamate | CT26 (Colon Carcinoma) | 46,700 | [1] |
| CS-(10s)SN38 | - | Chitosan Micelle | Ester | CT26 (Colon Carcinoma) | 3,500 | [1] |
| CS-(20s)SN38 | - | Chitosan Micelle | Ester | CT26 (Colon Carcinoma) | 1,800 | [1] |
| T7-SN-38 | T7 Peptide | - | Cathepsin B-cleavable | U87MG (Glioblastoma) | 70.07 | [2] |
| Mil40-11 | Mil40 (anti-Her2 mAb) | - | Cathepsin B-cleavable | SKOV-3 (Ovarian Cancer) | >5.5 | [3][4] |
| Sacituzumab govitecan | hRS7 (anti-Trop-2 mAb) | - | pH-sensitive | - | - | [5] |
| Folate-Targeted Liposomes | Folic Acid | Liposome | - | MCF7 (Breast Cancer) | 110 | [6] |
Table 2: In Vivo Performance of Targeted SN-38 Conjugates
| Conjugate/Prodrug | Animal Model | Key Pharmacokinetic Parameters | Tumor Growth Inhibition | Reference |
| CPT-11 (Irinotecan) | Sprague Dawley Rats | - | - | [7] |
| SN38-PA Liposome | Sprague Dawley Rats | AUC of SN-38 was 7.5-fold higher than CPT-11 | - | [7] |
| CS-(10s)SN38 | Sprague Dawley Rats | Improved AUC of SN-38 compared to CPT-11 | 27.7% at 2.5 mg/kg | [1] |
| CS-(20s)SN38 | Sprague Dawley Rats | Larger AUC of SN-38 compared to CS-(10s)SN38 | 64.7% at 2.5 mg/kg | [1][6] |
| NK012 (Micelle) | Nude Mice (MC-05-JCK Breast Cancer Xenograft) | Prolonged blood circulation of SN-38 compared to CPT-11 | Superior to CPT-11 at 1/8 MTD | [8] |
| NP-SN38-TS | Nude Mice (Neuroblastoma Xenograft) | ~200-fold higher SN-38 in tumor at 4h vs. Irinotecan | Superior to Irinotecan, with cures observed | [9] |
| Sacituzumab govitecan | Nude Mice (Tumor Xenografts) | 20 to 136-fold enhanced SN-38 AUC in tumors vs. Irinotecan | - | [5] |
Signaling Pathways and Experimental Workflows
SN-38 Mechanism of Action
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.
Caption: Mechanism of action of SN-38.
Targeted Delivery and Intracellular Release Workflow
The targeted delivery of this compound conjugates involves several key steps, from administration to the release of the active SN-38 payload within the cancer cell.
Caption: General workflow of targeted SN-38 conjugate delivery.
Experimental Protocols
1. Synthesis of 10-O-tert-Butoxycarbonyl-SN-38 (this compound)
This procedure describes the protection of the 10-hydroxyl group of SN-38, a crucial first step for further modifications.
-
Materials: SN-38, Di-tert-butyl dicarbonate ((Boc)2O), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve SN-38 and (Boc)2O in a mixture of pyridine and DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1% HCl and water.
-
Dry the organic (DCM) layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the this compound product.
-
2. In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of the conjugate that inhibits cell growth by 50% (IC50).
-
Materials: Cancer cell line of interest, cell culture medium, 96-well plates, this compound conjugate, control compounds (e.g., free SN-38, CPT-11), MTT or MTS reagent, solubilization solution (for MTT), plate reader.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test conjugate and control compounds. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT or MTS reagent to each well and incubate for a few hours to allow for the formation of formazan crystals (MTT) or a colored product (MTS).
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
3. In Vivo Biodistribution Study
This study evaluates the accumulation of the conjugate in different organs and the tumor over time.
-
Materials: Tumor-bearing animal model (e.g., nude mice with xenografts), this compound conjugate (often labeled with a fluorescent dye or radioisotope), imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioisotopes), anesthesia.
-
Procedure:
-
Administer the labeled conjugate to the tumor-bearing animals (e.g., via intravenous injection).
-
At predetermined time points, anesthetize the animals and perform whole-body imaging.
-
After the final imaging, euthanize the animals and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Measure the fluorescence or radioactivity in each organ and the tumor.
-
Quantify the accumulation of the conjugate, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
4. HPLC Analysis of SN-38 Release from Conjugates
This method is used to quantify the release of the active SN-38 from its conjugated form under specific conditions (e.g., in plasma or in the presence of specific enzymes).
-
Materials: this compound conjugate, plasma or buffer solution with relevant enzymes (e.g., cathepsin B), HPLC system with a suitable column (e.g., C18) and detector (fluorescence or UV), mobile phase (e.g., acetonitrile and water with formic acid).
-
Procedure:
-
Incubate the conjugate in the test medium (e.g., plasma) at 37°C.
-
At various time points, take aliquots of the mixture and stop the reaction (e.g., by adding a quenching solution).
-
Process the samples to precipitate proteins and extract the drug (e.g., with an organic solvent).
-
Inject the processed sample into the HPLC system.
-
Separate the conjugate and the released SN-38 based on their retention times.
-
Quantify the amount of released SN-38 by comparing the peak area to a standard curve.
-
Determine the release kinetics, such as the half-life of the conjugate.[3]
-
References
- 1. Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Targeted SN-38-Conjugate for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Nanoparticle Delivery of an SN38 Conjugate is More Effective Than Irinotecan in a Mouse Model of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SN-38 Prodrugs: Unveiling the Potential of 10-Boc-SN-38 and Other Derivatives
Researchers and drug development professionals are continuously seeking more effective and less toxic chemotherapeutic options. SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor with significant antitumor activity. However, its clinical utility is hampered by poor solubility and stability. To address these limitations, various prodrug strategies have been developed, including the modification of SN-38 at its 10-hydroxyl and 20-hydroxyl positions. This guide provides a head-to-head comparison of 10-Boc-SN-38 and other notable SN-38 prodrugs, supported by experimental data to inform future drug development endeavors.
SN-38 exerts its cytotoxic effects by stabilizing the topoisomerase I-DNA covalent complex, leading to DNA strand breaks and ultimately cell death.[1][2][3] The development of SN-38 prodrugs aims to enhance its therapeutic index by improving its physicochemical properties and enabling targeted delivery. This comparison focuses on key performance indicators such as solubility, stability, in vitro cytotoxicity, and in vivo efficacy.
Comparative Analysis of SN-38 Prodrugs
The following tables summarize the quantitative data from various studies, offering a direct comparison of different SN-38 prodrug strategies.
Table 1: Physicochemical Properties of SN-38 Prodrugs
| Prodrug | Modification Strategy | Linker | Solubility | Reference |
| SN-38 | - | - | Poorly soluble in water and most pharmaceutically acceptable solvents | [3][4][5][6] |
| Irinotecan (CPT-11) | 10-hydroxyl group modification | Carbamate with a dipiperidino side chain | Water-soluble | [5][6] |
| This compound | 10-hydroxyl group protection | Tert-butyloxycarbonyl (Boc) | - | [7] |
| SN-38-Undecanoate | 20-hydroxyl group esterification | Undecanoate (fatty acid) | Increased lipophilicity | [4] |
| SN-38-PA | 10-hydroxyl group esterification | Palmitic acid | Increased lipophilicity | [6] |
| Chitosan-SN-38 Conjugates | 10- or 20-hydroxyl group conjugation | Succinyl linker | Water-soluble | [8][9] |
| PEG-SN-38 Conjugates | 10-hydroxyl group conjugation | β-eliminative carbamate linkers | Water-soluble | [1] |
| Amino Acid/Dipeptide Conjugates | 10-hydroxyl group conjugation | Carbamate | Water-soluble | [10][11] |
| Glucose Conjugates | 10-hydroxyl group conjugation | Click chemistry with propargyl carbonate linker | Water-soluble | [12] |
| BSA-SN-38 Conjugate | Thiol-binding linker to Cysteine-34 of BSA | - | Water-soluble | [13][] |
Table 2: In Vitro Cytotoxicity (IC50) of SN-38 Prodrugs against Various Cancer Cell Lines
| Prodrug | Cell Line | IC50 (nM) | Fold-change vs. Irinotecan | Reference |
| SN-38 | CT26 (murine colon adenocarcinoma) | 20.4 | ~2289x more potent | [8] |
| Irinotecan (CPT-11) | CT26 (murine colon adenocarcinoma) | 46,700 | - | [8] |
| CS-(10s)SN-38 | CT26 (murine colon adenocarcinoma) | 3,520 | 13.3x more potent | [8][9] |
| CS-(20s)SN-38 | CT26 (murine colon adenocarcinoma) | 1,800 | 25.9x more potent | [8][9] |
| Amino Acid Conjugate (5h) | HeLa (cervical cancer) | - | ~1000x more potent | [10] |
| Dipeptide Conjugate (7f) | HeLa (cervical cancer) | - | ~1000x more potent | [10] |
| SN-38-PA Liposomes | S180, MCF-7, LLC, HCT-116 | - | 16.18–328.39x more potent | [13] |
| OEG-SN-38 Micelles | SKOV-3, MCF-7, BCap37, HT-29, KB | 0.032 - 1.61 µg/mL | Significantly more potent | [13] |
Table 3: In Vivo Antitumor Efficacy of SN-38 Prodrugs
| Prodrug | Animal Model | Tumor Inhibition Rate (%) | Comparison | Reference |
| Moeixitecan-loaded liposomes (MLP) | Human colon adenocarcinoma xenograft | 66.86 | Superior to CPT-11 (46.06%) and moeixitecan alone (54.41%) | [15] |
| CS-(10s)SN-38 | CT26 xenograft BALB/c mouse | - | Superior to CPT-11 | [8] |
| CS-(20s)SN-38 | CT26 xenograft BALB/c mouse | - | Superior to CS-(10s)SN-38 and CPT-11 | [8][9] |
| Amino Acid Conjugate (5e) | Human colon xenograft | 51 (on day 6) | Similar to CPT-11 | [11] |
| BSA-SN-38 Conjugate | CT-26 Balb/c colon cancer model | Significant reduction in tumor weight | Superior to untreated control | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative data.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., CT26, HeLa, SGC-7901) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with serial dilutions of the SN-38 prodrugs, SN-38, and irinotecan as a control. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy in Xenograft Models
-
Animal Model: Female BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: Human cancer cells (e.g., HCT116, CT26) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: When the tumors reach a volume of approximately 100-200 mm³, the mice are randomly assigned to treatment and control groups.
-
Drug Administration: The SN-38 prodrugs, irinotecan, or vehicle control are administered intravenously or intraperitoneally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured every 2-3 days using a caliper and calculated using the formula: (length × width²)/2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.
-
Efficacy Evaluation: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated as: [(tumor weight of control group - tumor weight of treatment group) / tumor weight of control group] × 100%.
Visualizing the Landscape of SN-38 Prodrug Development
The following diagrams illustrate the general structure of SN-38 prodrugs and a simplified experimental workflow for their evaluation.
Caption: General strategies for SN-38 prodrug development.
Caption: A simplified workflow for the preclinical evaluation of SN-38 prodrugs.
Conclusion
The development of SN-38 prodrugs represents a promising strategy to overcome the limitations of this potent anticancer agent. While this compound serves as a key intermediate in the synthesis of more complex conjugates, direct comparisons with other prodrugs highlight the advantages of strategies that significantly enhance water solubility and provide a mechanism for targeted delivery or controlled release. Lipophilic modifications, polymer conjugations, and antibody-drug conjugates have all demonstrated significant improvements in in vitro and in vivo efficacy compared to the parent drug and its clinically used prodrug, irinotecan. The choice of the optimal prodrug strategy will ultimately depend on the specific cancer type being targeted and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a valuable resource for researchers dedicated to advancing the clinical potential of SN-38.
References
- 1. prolynxinc.com [prolynxinc.com]
- 2. SN-38 - Wikipedia [en.wikipedia.org]
- 3. Structural Modification Endows Small-Molecular SN38 Derivatives with Multifaceted Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilic Prodrugs of SN38: Synthesis and in Vitro Characterization toward Oral Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of two self-assembled macromolecular prodrug micelles with different conjugate positions of SN38 for enhancing antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents [frontiersin.org]
- 13. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel lipophilic SN38 prodrug forming stable liposomes for colorectal carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Bystander Effect of SN-38 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the killing of antigen-negative tumor cells in the vicinity of targeted antigen-positive cells. This phenomenon is particularly important in the context of heterogeneous tumors where antigen expression can be varied. This guide provides a comparative assessment of the bystander effect of ADCs incorporating SN-38, a potent topoisomerase I inhibitor, with a focus on the chemical modifications that influence this activity. We will delve into the experimental data and methodologies used to evaluate this crucial aspect of ADC efficacy.
The Bystander Effect: A Mechanism of Enhanced Tumor Killing
The bystander effect of an ADC is mediated by the release of the cytotoxic payload from the target cell and its subsequent diffusion to and uptake by neighboring cells.[1][2][3] This process involves several key steps:
-
ADC Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via endocytosis.
-
Payload Release: Inside the cell, the linker connecting the antibody to the payload is cleaved, releasing the cytotoxic drug.
-
Payload Diffusion: The released payload, if it possesses suitable physicochemical properties (e.g., membrane permeability), can then diffuse out of the target cell and into the tumor microenvironment.
-
Neighboring Cell Uptake and Cytotoxicity: The diffused payload can be taken up by adjacent tumor cells, regardless of their antigen expression status, leading to their death.
The efficiency of the bystander effect is influenced by several factors, including the properties of the linker, the nature of the payload, and the drug-to-antibody ratio (DAR).
SN-38 as an ADC Payload
SN-38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that induces DNA damage and apoptosis in cancer cells.[4][][] Its use as an ADC payload has been exemplified by the FDA-approved drug Sacituzumab Govitecan (Trodelvy®), which targets the TROP-2 antigen.[7][8][9] The bystander effect of SN-38-based ADCs is a key contributor to their clinical efficacy.[8][10]
The chemical structure of SN-38 offers several attachment points for linkers, with the 10-hydroxyl (10-OH) and 20-hydroxyl (20-OH) groups being the most common. The choice of conjugation site and the linker chemistry can significantly impact the stability of the ADC and the release of the payload, thereby modulating the bystander effect.
The Role of the 10-Position and "Boc" Protection
While the term "10-Boc-SN-38 ADC" does not refer to a specific, widely marketed ADC, it likely alludes to a synthetic strategy where the 10-hydroxyl group of SN-38 is protected with a tert-butyloxycarbonyl (Boc) group during the synthesis of the linker-payload complex.[11] This protecting group is subsequently removed to allow for conjugation to the antibody. The modification at the 10-position is critical as it can influence the properties of the resulting ADC. For instance, conjugating a linker at the 10-OH position has been explored to improve the stability of the ADC compared to conjugation at the 20-OH position.[12][13]
Comparative Analysis of Bystander Effect
The bystander effect is not a universal feature of all ADCs. Its magnitude can vary significantly depending on the payload and linker. Here, we compare the bystander potential of SN-38 ADCs with other classes of ADCs.
| ADC Payload Class | Example Payload | Bystander Effect Potential | Key Characteristics |
| Topoisomerase I Inhibitors | SN-38, DXd | High | Membrane permeable, potent cytotoxins. The linker design is crucial for efficient release.[9][] |
| Microtubule Inhibitors | MMAE, MMAF | Variable | MMAE is membrane permeable and exhibits a strong bystander effect. MMAF is charged and generally considered non-permeable, leading to a minimal bystander effect. |
| DNA Damaging Agents | Calicheamicin, PBDs | High | Extremely potent, allowing for a strong bystander effect even with low concentrations of diffused payload. |
Experimental Assessment of the Bystander Effect
Several in vitro and in vivo assays are employed to quantify the bystander effect of ADCs.
In Vitro Co-culture Cytotoxicity Assay
This is a common method to evaluate the bystander effect.[1][2][15][16]
Experimental Protocol:
-
Cell Line Preparation: Two cell lines are used: an antigen-positive (Ag+) line that expresses the target antigen of the ADC and an antigen-negative (Ag-) line that does not. The Ag- cells are often labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
Co-culture Seeding: The Ag+ and Ag- cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
ADC Treatment: The co-culture is treated with the ADC at various concentrations. Control wells with monocultures of Ag+ and Ag- cells are also included.
-
Viability Assessment: After a defined incubation period (e.g., 72-120 hours), cell viability is assessed. For the Ag- population, this is often done by flow cytometry or high-content imaging, gating on the fluorescently labeled cells.
-
Data Analysis: The percentage of dead Ag- cells in the co-culture is compared to the percentage of dead Ag- cells in the monoculture treated with the same ADC concentration. A significant increase in the death of Ag- cells in the co-culture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay helps to confirm that the bystander effect is mediated by a secreted factor (the payload).[2]
Experimental Protocol:
-
ADC Treatment of Ag+ Cells: A culture of Ag+ cells is treated with the ADC for a specific period.
-
Conditioned Medium Collection: The culture medium, which now contains the released payload, is collected and filtered to remove any cells.
-
Treatment of Ag- Cells: The conditioned medium is then transferred to a culture of Ag- cells.
-
Viability Assessment: The viability of the Ag- cells is assessed after a suitable incubation period.
-
Data Analysis: A decrease in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to conditioned medium from untreated Ag+ cells, confirms a soluble mediator of the bystander effect.
Signaling Pathway of SN-38 Induced Cytotoxicity
The cytotoxic effect of SN-38, both in target and bystander cells, is initiated by its interaction with the topoisomerase I-DNA complex.
Conclusion
The bystander effect is a pivotal mechanism that enhances the therapeutic efficacy of ADCs, particularly in the context of heterogeneous tumors. For SN-38-based ADCs, the ability of the payload to diffuse across cell membranes and induce cytotoxicity in neighboring antigen-negative cells is a key design consideration. The choice of linker chemistry and the point of attachment on the SN-38 molecule are critical determinants of this effect. Rigorous in vitro and in vivo characterization using assays such as co-culture cytotoxicity and conditioned medium transfer is essential to fully understand and optimize the bystander potential of novel SN-38 ADCs. Future research will likely focus on fine-tuning linker-payload combinations to maximize the therapeutic window, balancing potent bystander killing with minimal off-target toxicity.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 4. researchgate.net [researchgate.net]
- 7. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 8. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. researchgate.net [researchgate.net]
- 11. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to In Vivo Tumor Growth Inhibition by 10-O-Substituted SN-38 Formulations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SN-38, the active metabolite of irinotecan (CPT-11), is 100 to 1000 times more potent than its parent drug.[2][3][4][5] However, its clinical application is hampered by poor aqueous solubility and the instability of its active lactone ring at physiological pH.[2][4][6] To overcome these limitations, various strategies have been developed, including the synthesis of prodrugs by modifying the 10-hydroxyl group and the use of novel drug delivery systems. This guide compares the in vivo performance of several such approaches, including amino acid-conjugated prodrugs, liposomal formulations of lipophilic prodrugs, and other 10-O-substituted derivatives, against the standard-of-care, CPT-11, and, where available, against SN-38 itself.
Comparative In Vivo Efficacy of SN-38 Formulations
The following table summarizes the in vivo tumor growth inhibition data from various studies on 10-O-substituted SN-38 prodrugs and formulations.
| Formulation/Prodrug | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Comparator(s) | Reference |
| Compound 5e (Amino acid conjugate) | Human colon xenograft (LoVo cells) | Nude mice | 20 mg/kg, i.v., q4d x 3 | 51% | CPT-11 (49%), SN-38 (8.6%) | [7][8][9] |
| SN38-PA Liposome (Palmitic acid conjugate in liposome) | Human colon cancer (HCT116) | BALB/c nude mice | 5 mg/kg SN-38 equiv., i.v., q3d x 5 | ~75% (estimated from tumor volume graph) | CPT-11 (~46%) | [6] |
| 10-O-fluoropropyl-SN-38 (Compound 2) | Human prostate cancer (PC-3) | BALB/c nude mice | 10 mg/kg, i.p., 3 times a week for 3 weeks | Higher than SN-38 at a lower dose | SN-38 (20 mg/kg) | [10] |
| LE-SN38 (Liposomal SN-38) | Human colon xenograft (HT-29) | SCID mice | 8 mg/kg, qd x 5 | 91% | CPT-11 (46%) | [11] |
| LE-SN38 (Liposomal SN-38) | Human breast xenograft (MX-1) | SCID mice | 8 mg/kg, qd x 5 | 88% tumor regression | CPT-11 (no regression) | [11] |
| Nanoparticulate SN-38 | Human colorectal cancer (HCT-116) | Athymic nude mice | 10 mg/kg, i.p., once weekly x 3 | Significantly greater than CPT-11 | CPT-11 (10 mg/kg daily or weekly) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols based on the cited literature for evaluating the antitumor efficacy of SN-38 formulations.
1. Cell Lines and Culture: Human cancer cell lines (e.g., LoVo for colon cancer, PC-3 for prostate cancer, HCT116 for colon cancer, HT-29 for colon cancer, MX-1 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[7][10][11]
2. Animal Models: Typically, 4-6 week old immunocompromised mice (e.g., BALB/c nude mice, SCID mice) are used for xenograft studies.[7][10][11] All animal experiments are conducted in accordance with institutional guidelines for animal care.
3. Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 0.1-0.2 mL of saline or media) is injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the commencement of treatment.[13][14][15]
4. Drug Formulation and Administration: The test formulations (e.g., 10-O-substituted SN-38 prodrugs, liposomal SN-38) and control drugs (e.g., CPT-11, SN-38) are reconstituted in appropriate vehicles. Administration is performed via various routes, most commonly intravenous (i.v.) or intraperitoneal (i.p.), at specified doses and schedules.
5. Monitoring and Efficacy Evaluation: Tumor dimensions are measured periodically (e.g., twice a week) using calipers, and tumor volume is calculated using the formula: (length x width²)/2. Animal body weight is also monitored as an indicator of toxicity. The primary endpoint is typically the tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. In some studies, tumor regression is also reported.[13][14][16]
Visualizing Experimental Workflow and Signaling Pathway
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing in vivo anti-tumor efficacy.
SN-38 Signaling Pathway
SN-38 exerts its cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[4][17][18][19] This inhibition leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle.[17][18][19] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.[19][20]
Caption: Simplified signaling pathway of SN-38.
Conclusion
The modification of the 10-hydroxyl group of SN-38, either through the formation of prodrugs or by enabling encapsulation in advanced drug delivery systems, is a viable strategy to improve its in vivo antitumor efficacy. The presented data from various preclinical studies consistently demonstrate that these novel formulations can achieve superior tumor growth inhibition compared to the conventional prodrug, CPT-11. While a direct therapeutic application of 10-Boc-SN-38 is not documented, the broader class of 10-O-substituted derivatives holds significant promise. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of these next-generation SN-38 formulations.
References
- 1. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy and intratumoral distribution of SN-38 from polymeric depots in brain tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. che.zju.edu.cn [che.zju.edu.cn]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubility-Improved 10-O-Substituted SN-38 Derivatives with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced therapeutic efficacy of a novel liposome-based formulation of SN-38 against human tumor models in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical antitumor activity of a nanoparticulate SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. page-meeting.org [page-meeting.org]
- 16. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Synergistic Effects of Topoisomerase I Inhibitor, SN38, on Fas-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 10-Boc-SN-38
For researchers, scientists, and drug development professionals handling 10-Boc-SN-38, a Boc-protected form of the potent antineoplastic agent SN-38, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] Given that this compound is a derivative of SN-38, a toxic chemical, it necessitates handling and disposal with the utmost care to prevent harm to personnel and the environment.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[5] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[5] In the event of exposure, immediate first aid measures should be taken.
Personal Protective Equipment (PPE) Requirements
| Protective Gear | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[5] | To avoid skin contact. |
| Body Protection | Fire/flame resistant and impervious clothing.[5] | To protect against accidental spills and contamination. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced.[5] | To prevent inhalation of harmful dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound, similar to its active metabolite SN-38, must adhere to strict protocols to neutralize its hazardous properties and comply with regulatory standards.
Step 1: Segregation and Collection
All waste materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, vials, and gloves), must be segregated from non-hazardous waste. This waste should be collected in suitable, closed, and clearly labeled containers.[5]
Step 2: Chemical Waste Disposal
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[5] This may involve controlled incineration with flue gas scrubbing to ensure the complete and safe destruction of the compound.[5] It is crucial to adhere to all national and local regulations governing chemical waste disposal. Under no circumstances should this chemical be disposed of with household garbage or allowed to enter sewer systems. [3]
Step 3: Decontamination of Labware and Surfaces
For reusable labware, a thorough decontamination process is essential. This involves triple rinsing with an appropriate solvent. The rinsate from this process must also be collected and disposed of as hazardous waste. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[6]
Step 4: Disposal of Contaminated Packaging
Empty containers that once held this compound should be triple-rinsed or their equivalent.[5] After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[5] For combustible packaging materials, controlled incineration is a viable option.[5]
Step 5: Accidental Spill Management
In the event of a spill, the area should be evacuated, and all sources of ignition must be removed.[5] The spill should be contained to prevent further spread.[5] Use spark-proof tools and explosion-proof equipment for cleanup.[5] The collected material must be promptly disposed of in accordance with the hazardous waste disposal procedures outlined above.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 10-Boc-SN-38
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling 10-Boc-SN-38, a potent derivative of the cytotoxic agent SN-38. Adherence to these procedural guidelines is essential to ensure personal safety and minimize environmental exposure.
This compound is the tert-butyloxycarbonyl (Boc)-protected form of SN-38, the active metabolite of the chemotherapy drug Irinotecan.[1][2] While the Boc group is a temporary modification, the compound should be handled with the same precautions as its highly potent parent compound, SN-38, which is known to be toxic if swallowed, a skin and eye irritant, and suspected of causing genetic defects.[3]
Essential Personal Protective Equipment (PPE)
When handling this compound in any form, from receiving to disposal, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of chemotherapy-rated nitrile gloves, with the outer glove cuff covering the gown cuff. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric with long sleeves and elastic or knit cuffs. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols to the eyes and face, which are primary routes of accidental exposure. |
| Respiratory Protection | A fit-tested N95 or higher respirator should be used when handling the powdered form of the compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling hazardous particles, especially when working outside of a primary engineering control. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the tracking of contaminants outside of the designated handling area. |
This table synthesizes recommendations for handling potent cytotoxic compounds.
Operational Plan: A Step-by-Step Guide for Safe Handling
All handling of this compound must be conducted within a designated area and by trained personnel.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated safe area.
-
Wear a single pair of gloves and eye protection during inspection.
-
The compound should be stored according to the manufacturer's recommendations, typically at -20°C, in a clearly labeled, sealed container within a secondary container.[]
-
The storage location must be a designated, restricted-access area for potent compounds.
2. Preparation for Use (Weighing and Dissolving):
-
All manipulations of powdered this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent inhalation of the powder and contamination of the laboratory.
-
Before starting, decontaminate the work surface of the BSC or hood.
-
Assemble all necessary equipment, including a dedicated set of spatulas and weigh boats, microcentrifuge tubes, and the appropriate solvent.
-
Don the full required PPE as detailed in the table above.
-
Carefully weigh the desired amount of the compound using a calibrated analytical balance inside the containment device. Use a disposable weigh boat.
-
To dissolve, add the solvent to the vial containing the powder. Close the vial tightly and vortex or sonicate until the compound is fully dissolved. Avoid creating aerosols.
3. Experimental Use:
-
When adding the dissolved this compound to cell cultures or other experimental systems, continue to work within a BSC.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.
-
After use, all non-disposable equipment that has come into contact with the compound must be decontaminated.
Disposal Plan: Managing Contaminated Waste
All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be disposed of accordingly.
-
Sharps: All needles and syringes must be disposed of in a designated chemotherapy sharps container.
-
Solid Waste: Gloves, gowns, shoe covers, weigh boats, and any other contaminated disposable items must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container (typically a yellow bag or bin).
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Decontamination: All work surfaces and non-disposable equipment should be decontaminated using a proven method, such as a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then rinsed with water.
All cytotoxic waste must be collected and disposed of by a certified hazardous waste management company in accordance with institutional and regulatory guidelines.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
